3-Hydroxymethyl Maraviroc
Description
BenchChem offers high-quality 3-Hydroxymethyl Maraviroc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl Maraviroc including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAXWUVUSZZECX-DGGBHQDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675941 | |
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217535-55-1 | |
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Pharmacological Activity of Maraviroc Metabolites
Introduction
Maraviroc is a first-in-class CCR5 antagonist, a type of antiretroviral drug that blocks the entry of CCR5-tropic HIV-1 into host cells.[1] Its mechanism of action involves binding to the C-C chemokine receptor type 5 (CCR5) on the surface of CD4+ cells, which induces a conformational change in the receptor. This change prevents the viral envelope glycoprotein gp120 from binding to CCR5, a necessary step for the fusion of the viral and cellular membranes.[1] As with many xenobiotics, Maraviroc undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 system. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This guide provides a detailed examination of the metabolic pathways of Maraviroc and the functional consequences of these biotransformations.
Maraviroc Metabolism: Pathways and Key Metabolites
Maraviroc is extensively metabolized in the liver, with the primary enzymes responsible being cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5.[2][3] The metabolic transformations of Maraviroc can be broadly categorized into two main pathways: N-dealkylation and oxidation (hydroxylation).[2][4]
N-dealkylation: The Major Metabolic Route
The most significant metabolic pathway for Maraviroc is N-dealkylation, which results in the formation of a secondary amine metabolite, identified as UK-408,027.[4][5] This metabolite is the most abundant circulating metabolite of Maraviroc found in human plasma.[5] The formation of UK-408,027 is almost exclusively catalyzed by CYP3A4.[5][6]
Oxidation: Formation of Hydroxylated Metabolites
In addition to N-dealkylation, Maraviroc undergoes oxidation to form several mono-oxygenated metabolites.[2][3] At least five hydroxylated metabolites have been identified, with the sites of hydroxylation occurring on the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety.[7] The formation of these hydroxylated metabolites is mediated by both CYP3A4 and CYP3A5.[2][7] One of the main hydroxylated metabolites, (1S,2S)-2-OH-MVC, is significantly formed by CYP3A5.[7]
The metabolic pathways of Maraviroc are visually summarized in the following diagram:
Pharmacological Activity of Maraviroc Metabolites
A critical aspect of drug development is determining whether metabolites are pharmacologically active, as this can influence the overall therapeutic effect and safety profile of the parent drug.
N-dealkylated Metabolite (UK-408,027)
Hydroxylated Metabolites
The pharmacological activity of the various hydroxylated metabolites of Maraviroc has not been extensively reported in the available scientific literature. While studies have successfully biosynthesized these metabolites for the purpose of investigating metabolic pathways, there is a knowledge gap regarding their specific CCR5 binding affinity and anti-HIV-1 activity.[7] Therefore, it is currently understood that the parent drug, Maraviroc, is the primary contributor to the observed pharmacological effect.
Summary of Pharmacological Activity
| Compound | Class | Pharmacological Activity |
| Maraviroc | Parent Drug | Potent CCR5 antagonist with significant anti-HIV-1 activity.[8] |
| UK-408,027 | N-dealkylated Metabolite | Considered pharmacologically inactive. |
| Hydroxylated Metabolites | Oxidative Metabolites | Activity has not been extensively characterized. |
Experimental Protocols for Assessing Pharmacological Activity
To determine the pharmacological activity of Maraviroc metabolites, a series of in vitro assays are employed. These assays are designed to measure the key activities related to Maraviroc's mechanism of action: CCR5 binding, inhibition of HIV-1 entry, and general cytotoxicity.
Workflow for In Vitro Assessment of Metabolite Activity
The general workflow for assessing the pharmacological activity of Maraviroc metabolites is as follows:
Detailed Step-by-Step Methodologies
1. CCR5 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to the receptor.[9][10]
Objective: To determine the binding affinity (Ki) of Maraviroc metabolites for the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Test compounds (Maraviroc and its metabolites).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[9]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells.[10]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]
2. HIV-1 Entry Assay (Pseudovirus-based)
This assay measures the ability of a test compound to inhibit the entry of HIV-1 into target cells. A common method uses pseudoviruses that express the HIV-1 envelope protein and a reporter gene (e.g., luciferase or beta-galactosidase).[12]
Objective: To determine the antiviral potency (IC50) of Maraviroc metabolites against CCR5-tropic HIV-1.
Materials:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).
-
Pseudoviruses expressing a CCR5-tropic HIV-1 envelope glycoprotein.
-
Test compounds (Maraviroc and its metabolites).
-
Cell culture medium.
-
Reporter gene assay system (e.g., luciferase substrate).
-
Luminometer.
Protocol:
-
Cell Plating: Seed the target cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a short period.
-
Infection: Add the pseudovirus preparation to each well and incubate for 48 hours.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control (no compound). Determine the IC50 value by non-linear regression analysis.
3. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of a compound by measuring its effect on cell viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13]
Objective: To determine the concentration of Maraviroc metabolites that causes a 50% reduction in cell viability (CC50).
Materials:
-
A suitable cell line (e.g., the same target cells used in the HIV-1 entry assay or peripheral blood mononuclear cells).
-
Test compounds (Maraviroc and its metabolites).
-
Cell culture medium.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plate reader.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound). Determine the CC50 value by non-linear regression analysis.
Conclusion
The metabolism of Maraviroc is well-characterized, leading primarily to the formation of an inactive N-dealkylated metabolite, UK-408,027, and several hydroxylated metabolites. The pharmacological activity of the parent drug, Maraviroc, is the key driver of its therapeutic effect as a CCR5 antagonist. While the major metabolite is known to be inactive, a comprehensive pharmacological characterization of the hydroxylated metabolites is not yet publicly available. The experimental protocols detailed in this guide provide a robust framework for the in vitro assessment of the CCR5 binding affinity, anti-HIV-1 activity, and cytotoxicity of these and any other novel metabolites of Maraviroc. Such studies are essential for a complete understanding of the drug's disposition and its overall clinical profile.
References
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Abel, S., Russell, D., Whitlock, M., Ridgway, C. E., & Nedderman, A. N. (2008). Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British Journal of Clinical Pharmacology, 65(Suppl 1), 60–67. [Link]
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Castilho, M. S., & de Avila, M. B. (2019). Maraviroc: a review of its use in HIV infection and beyond. Drug Design, Development and Therapy, 13, 3637–3654. [Link]
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Hyland, R., Dickins, M., Collins, C., Jones, H., & Jones, B. (2008). Maraviroc: in vitro assessment of drug-drug interaction potential. British Journal of Clinical Pharmacology, 66(4), 498–507. [Link]
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Brouillette, M. J., & Gotte, M. (2011). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. The Canadian Journal of Infectious Diseases & Medical Microbiology, 22(3), 99–107. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Gonsiorek, W., Strizki, J. M., Hesk, D., Lundell, D., & Hipkin, R. W. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. Presented at the ICAAC. [Link]
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Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Maraviroc. Trends in Applied Sciences Research, 2(5), 418-426. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Li, Z., Zhou, Y., & Chen, C. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 13-21. [Link]
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Lin, H. Y., Ho, Y. J., & Liu, H. C. (2019). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Journal of Biomedical Science and Engineering, 12(1), 10-30. [Link]
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Lu, M., et al. (2014). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology, 171(14), 3407–3424. [Link]
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Mogg, R., et al. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition, 46(5), 654-662. [Link]
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National Institutes of Health. (2018, October 25). Co-Receptor Tropism Assays. Clinicalinfo.hiv.gov. Retrieved from [Link]
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Thomas, A. M. N., et al. (2012). HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. Journal of Virology, 86(19), 10491-10500. [Link]
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Tseng, A. (2012). Selected Properties of Maraviroc. Hivclinic.ca. [Link]
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Wang, Z., et al. (2014). Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc. Drug Metabolism and Disposition, 42(7), 1229-1236. [Link]
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Westby, M., & van der Ryst, E. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. [Link]
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Zhang, Y., et al. (2018). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry, 61(17), 7645-7664. [Link]
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Hyland, R., Dickins, M., Collins, C., Jones, H., & Jones, B. (2008). Maraviroc: in vitro assessment of drug-drug interaction potential. British journal of clinical pharmacology, 66(4), 498–507. [Link]
-
Abel, S., Russell, D., Whitlock, M., Ridgway, C. E., & Nedderman, A. N. (2008). Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British journal of clinical pharmacology, 65 Suppl 1(Suppl 1), 60–67. [Link]
-
Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., Mori, J., Rickett, G., Smith-Burchnell, C., Napier, C., & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721–4732. [Link]
-
Gonsiorek, W., Strizki, J. M., Hesk, D., Lundell, D., & Hipkin, R. W. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP. [Link]
-
Lu, M., et al. (2014). A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands. British Journal of Pharmacology, 171(14), 3407-24. [Link]
-
Mogg, R., et al. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition, 46(5), 654-662. [Link]
-
Thomas, A. M. N., et al. (2012). HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. Journal of Virology, 86(19), 10491-10500. [Link]
-
Wang, Z., et al. (2014). Cytochrome P450 3A5 Plays a Prominent Role in the Oxidative Metabolism of the Anti-Human Immunodeficiency Virus Drug Maraviroc. Drug Metabolism and Disposition, 42(7), 1229-1236. [Link]
-
Zhang, Y., et al. (2018). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry, 61(17), 7645-7664. [Link]
-
Hyland, R., Dickins, M., Collins, C., Jones, H., & Jones, B. (2008). Maraviroc: in vitro assessment of drug-drug interaction potential. British journal of clinical pharmacology, 66(4), 498–507. [Link]
-
Abel, S., Russell, D., Whitlock, M., Ridgway, C. E., & Nedderman, A. N. (2008). Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British journal of clinical pharmacology, 65 Suppl 1(Suppl 1), 60–67. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Hydroxymethyl Maraviroc: A Hypothetical Analogue for Enhanced Therapeutic Potential
Abstract
Maraviroc, the first-in-class CCR5 antagonist, marked a significant milestone in the management of HIV-1 infection by introducing a host-targeted therapeutic strategy.[1] Its success has spurred extensive research into second-generation analogues with improved pharmacokinetic profiles and broader therapeutic applications. This technical guide delves into the structure-activity relationship (SAR) of a key hypothetical derivative, 3-Hydroxymethyl Maraviroc. While direct experimental data for this specific analogue is not prevalent in publicly accessible literature, this document synthesizes established SAR principles from extensive research on Maraviroc and related compounds to predict its biological and pharmacological profile. We will explore the rationale for its design, a plausible synthetic pathway, and the detailed experimental protocols required for its comprehensive evaluation as a next-generation CCR5 antagonist.
Introduction: The Rationale for Modifying Maraviroc
Maraviroc's mechanism of action involves binding to the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV-1 strains into host cells.[2][3] By inducing a conformational change in CCR5, Maraviroc effectively blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thus preventing viral fusion and entry.[4][5]
The development of Maraviroc was the result of an extensive medicinal chemistry program that synthesized and evaluated nearly 1,000 analogues.[6][7] This vast body of research has provided invaluable insights into the SAR of this chemical scaffold. A critical takeaway from these studies is the differential tolerance of various regions of the Maraviroc molecule to chemical modification. The "westerly" region, comprising the 4,4-difluorocyclohexylcarboxamide moiety, has been shown to be relatively intolerant to significant structural changes, as it engages in crucial lipophilic interactions within the CCR5 binding pocket.[8] Conversely, the "easterly" region, which includes the tropane and triazole moieties, has demonstrated greater amenability to modification.[8]
The focus of this guide, 3-Hydroxymethyl Maraviroc, is conceptualized as a modification within this more tolerant "easterly" region. Specifically, we define it as the analogue where the methyl group at the 3-position of the 1,2,4-triazole ring is replaced by a hydroxymethyl group (-CH₂OH).
The introduction of a hydroxyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The primary hypotheses for investigating 3-Hydroxymethyl Maraviroc are:
-
Improved Pharmacokinetic Profile: The introduction of a polar hydroxyl group could potentially alter the metabolic profile of the drug, potentially reducing the rate of metabolism by cytochrome P450 enzymes (primarily CYP3A4) that are responsible for the metabolism of the parent drug.[8][9] This could lead to a longer half-life and improved bioavailability.
-
Enhanced Binding Affinity: The hydroxymethyl group could form an additional hydrogen bond with residues in the CCR5 binding pocket, potentially increasing the binding affinity and residence time of the drug on the receptor.
-
Maintained or Improved Antiviral Potency: Based on previous SAR studies showing that the introduction of a polar side chain on the triazole moiety can be well-tolerated and even improve antiviral activity, it is hypothesized that the hydroxymethyl modification will not be detrimental to the compound's primary function as a CCR5 antagonist.[6]
This guide will now proceed to detail the proposed synthesis, the in-depth experimental workflows for characterization, and a predictive analysis of the SAR for 3-Hydroxymethyl Maraviroc.
Proposed Synthesis of 3-Hydroxymethyl Maraviroc
The synthesis of 3-Hydroxymethyl Maraviroc can be envisioned through a modification of established synthetic routes for Maraviroc and its analogues.[10][11] A plausible retrosynthetic analysis suggests a convergent approach, coupling three key fragments: a protected β-amino acid derivative, 4,4-difluorocyclohexanecarboxylic acid, and a novel 3-hydroxymethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)-substituted tropane intermediate.
The key challenge lies in the synthesis of the modified triazole-tropane fragment. A potential forward synthesis is outlined below:
Step 1: Synthesis of the Modified Triazole Ring
-
Begin with a suitable precursor for the triazole ring, such as a commercially available ester of glycolic acid.
-
Convert the ester to the corresponding hydrazide by reaction with hydrazine hydrate.
-
React the glycolic acid hydrazide with an appropriate imidate or thioimidate derived from isobutyronitrile to form the 3-isopropyl-5-hydroxymethyl-1,2,4-triazole ring. The hydroxyl group would likely need to be protected with a suitable protecting group (e.g., a silyl ether) during this and subsequent steps.
Step 2: Coupling of the Modified Triazole to the Tropane Moiety
-
The protected 3-hydroxymethyl-5-isopropyl-1,2,4-triazole can be coupled to a suitable tropane precursor, such as a tropinone derivative, via an N-alkylation reaction.
-
Alternatively, a Mitsunobu reaction between the protected triazole and a tropanol derivative could be employed.
Step 3: Assembly of the Final Molecule
-
The resulting protected 3-(3-hydroxymethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane can then be coupled with the pre-synthesized (1S)-3-amino-1-phenylpropyl fragment.
-
The final step involves the amidation of the resulting amine with 4,4-difluorocyclohexanecarboxylic acid, followed by deprotection of the hydroxymethyl group to yield 3-Hydroxymethyl Maraviroc.
Comprehensive Experimental Evaluation
To thoroughly characterize 3-Hydroxymethyl Maraviroc and validate the guiding hypotheses, a series of in-vitro assays are essential. The following sections detail the step-by-step protocols for the key experiments.
CCR5 Binding Affinity Assessment
The primary indicator of a direct-acting CCR5 antagonist is its ability to bind to the receptor with high affinity. A competitive radioligand binding assay is the gold standard for this determination.[9][12]
Experimental Protocol: CCR5 Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably overexpressing human CCR5 (e.g., HEK293 or CHO cells) in appropriate media.
-
Harvest the cells and prepare cell membranes by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[13]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) to each well.[9]
-
Add increasing concentrations of unlabeled 3-Hydroxymethyl Maraviroc (the competitor) to the wells. Include a control with no competitor (total binding) and a control with a saturating concentration of an unlabeled, high-affinity CCR5 ligand (e.g., Maraviroc) to determine non-specific binding.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of 3-Hydroxymethyl Maraviroc that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[9]
-
Anti-HIV-1 Activity Assessment
The ultimate measure of success for a Maraviroc analogue is its ability to inhibit HIV-1 entry into target cells. A pseudovirus-based neutralization assay is a safe and robust method for this evaluation.[14]
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein (e.g., from the BaL or JR-FL strain) and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Harvest the cell supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Titer the pseudovirus stock on a suitable target cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene).
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of 3-Hydroxymethyl Maraviroc in cell culture medium.
-
Pre-incubate the pseudovirus with the different concentrations of the compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of infection inhibition for each compound concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of viral entry).
-
Cytotoxicity Assessment
It is crucial to ensure that the observed antiviral activity is not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[1][4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed the same target cell line used in the antiviral assay (e.g., TZM-bl cells) in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Add serial dilutions of 3-Hydroxymethyl Maraviroc to the cells, using the same concentration range as in the antiviral assay.
-
Include a cell-only control (100% viability) and a control with a known cytotoxic agent.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Data Summary and Selectivity Index
The data from these core assays should be compiled to provide a comprehensive profile of the compound.
| Parameter | Maraviroc (Reference) | 3-Hydroxymethyl Maraviroc (Predicted) |
| CCR5 Binding Affinity (Ki) | ~0.24 nM[15] | Potentially lower (stronger binding) due to possible additional hydrogen bonding. |
| Anti-HIV-1 Activity (IC₅₀) | ~1-3 nM[5][14] | Expected to be in a similar low nanomolar range. |
| Cytotoxicity (CC₅₀) | >10 µM[5] | Expected to be low, similar to Maraviroc. |
| Selectivity Index (SI = CC₅₀/IC₅₀) | >3000 | Expected to be high, indicating a good therapeutic window. |
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the key structural features of Maraviroc and the anticipated impact of the 3-hydroxymethyl modification.
Caption: Workflow for the synthesis and evaluation of 3-Hydroxymethyl Maraviroc.
Conclusion
While "3-Hydroxymethyl Maraviroc" remains a hypothetical analogue, the extensive body of research on Maraviroc's SAR provides a strong foundation for predicting its properties and guiding its potential development. The introduction of a hydroxymethyl group on the triazole ring is a chemically sound strategy aimed at improving the pharmacokinetic and pharmacodynamic properties of the parent drug. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis and comprehensive in-vitro characterization of this and other novel Maraviroc analogues. The continued exploration of such derivatives is a promising avenue for the development of next-generation HIV-1 entry inhibitors with enhanced therapeutic profiles.
References
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Dorr, P., Westby, M., Dobbs, S., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. [Link]
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Catalano, A., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 422-433. [Link]
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Drug Index | Pediatric Oncall. (n.d.). Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
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Yuan, Y., et al. (2013). A bivalent ligand targeting the putative mu opioid receptor and chemokine receptor CCR5 heterodimers: Binding affinity versus functional activities. MedChemComm, 4(5), 847-851. [Link]
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Abel, S., et al. (2008). Maraviroc: pharmacokinetics and drug interactions. Antiviral Therapy, 13(5), 621-632. [Link]
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Tan, Q., et al. (2013). Structure of the CCR5 Chemokine Receptor-HIV Entry Inhibitor Maraviroc Complex. Science, 341(6152), 1387-1390. [Link]
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Price, D. A., et al. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1129-1137. [Link]
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Colin, P., et al. (2013). High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5. Journal of Biological Chemistry, 288(4), 2531-2545. [Link]
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Jones, J., et al. (2025, July 1). High-throughput High Content Quantification of HIV-1 Viral Infectious Output. bioRxiv. [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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ResearchGate. (n.d.). The binding models for maraviroc and TAK-220. ResearchGate. [Link]
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Manzoni, M., et al. (2015). Maraviroc: a review of its use in HIV infection and beyond. Drug Design, Development and Therapy, 9, 5649-5660. [Link]
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Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. [Link]
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A Technical Guide to 3-Hydroxymethyl Maraviroc: Characterization, Control, and Regulatory Considerations for a Key Pharmaceutical Impurity
Abstract
This in-depth technical guide provides a comprehensive overview of 3-Hydroxymethyl Maraviroc, a significant impurity associated with the antiretroviral agent Maraviroc. The presence of any substance other than the active pharmaceutical ingredient (API) is a critical concern in drug development, directly impacting patient safety, drug efficacy, and product quality.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the impurity's chemical profile, origins, and the analytical strategies required for its effective control. We will delve into the causality behind experimental choices, present validated analytical methodologies, and discuss the regulatory landscape dictated by international guidelines, ensuring a thorough understanding of how to manage this impurity throughout the drug lifecycle.
The Imperative of Impurity Profiling in Drug Manufacturing
In the pharmaceutical industry, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1] Pharmaceutical impurities are defined as any components present in a drug substance or final drug product that are not the intended chemical entity.[1][3] These unwanted substances can arise from numerous sources, including the synthesis of the API, degradation of the drug substance over time, raw materials, intermediates, or reagents used in the manufacturing process.[2][3]
Even at trace levels, certain impurities can possess undesirable pharmacological or toxicological properties, potentially leading to adverse patient reactions or compromising the stability and shelf life of the medication.[4][5] Consequently, global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines to govern the reporting, identification, and qualification of impurities in new drug substances and products.[6][7]
1.1. Introduction to Maraviroc
Maraviroc is a crucial antiretroviral drug belonging to the CCR5 receptor antagonist class, used in the treatment of HIV-1 infection.[8][9] It functions as an entry inhibitor, selectively and reversibly binding to the human chemokine receptor CCR5, which is necessary for CCR5-tropic HIV-1 to enter CD4 cells.[10][11][12] The complexity of its synthesis and its chemical nature make it susceptible to the formation of various impurities, including process-related impurities and degradation products.[13][14] A comprehensive impurity profile is therefore essential for ensuring the quality and safety of Maraviroc.[3]
This guide focuses specifically on 3-Hydroxymethyl Maraviroc , a known impurity that requires careful monitoring and control.
Regulatory Framework: The ICH Q3A/B Guidelines
The management of 3-Hydroxymethyl Maraviroc, like any other pharmaceutical impurity, is dictated by the ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively.[15][16][17] These guidelines establish a scientific and risk-based approach to impurity control.
Key Thresholds in Impurity Management:
The ICH guidelines define three critical action thresholds based on the maximum daily dose of the drug. These thresholds trigger specific requirements for analytical and safety data.
| Threshold Type | Purpose | Typical Level (for max. daily dose ≤ 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be confirmed. | ≥ 0.10% |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | ≥ 0.15% |
| Table 1: Summary of ICH Q3A/B Impurity Thresholds.[6][7] |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[17] An impurity is considered qualified if its levels have been adequately justified by safety or clinical studies.[17] For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified.[17]
Chemical Profile and Origin of 3-Hydroxymethyl Maraviroc
A foundational step in controlling an impurity is to thoroughly understand its chemical nature and its formation pathways.
3.1. Chemical Structure
3-Hydroxymethyl Maraviroc is an oxidized derivative of the parent Maraviroc molecule. The modification occurs on the methyl group of the triazole ring, where a hydrogen atom is replaced by a hydroxyl group (-OH).
-
Maraviroc: C₂₉H₄₁F₂N₅O (Molecular Weight: 513.67 g/mol )[12]
-
3-Hydroxymethyl Maraviroc: C₂₉H₄₁F₂N₅O₂ (Molecular Weight: 529.68 g/mol )[18]
The introduction of the polar hydroxyl group can be expected to slightly alter the impurity's physicochemical properties, such as its polarity and solubility, compared to the parent API. This difference is the key to its analytical separation.
Caption: Structural comparison of Maraviroc and its 3-Hydroxymethyl impurity.
3.2. Potential Formation Pathways
The origin of an impurity dictates the control strategy. 3-Hydroxymethyl Maraviroc can plausibly be formed as both a process-related impurity and a degradation product.
-
Process-Related Impurity: During the synthesis of Maraviroc, oxidative conditions or the presence of certain reagents could lead to the hydroxylation of the triazole's methyl group.[14] The specific step in the synthesis where this occurs would need to be identified through rigorous process development studies.
-
Degradation Product: Maraviroc is known to be susceptible to oxidative stress.[13][19] Forced degradation studies, where the API is subjected to conditions like hydrogen peroxide (H₂O₂), heat, and light, are performed to intentionally generate degradation products.[8][20] The formation of an N-oxide impurity has been identified under oxidative stress, indicating the molecule's susceptibility to oxidation.[13] The hydroxymethyl derivative is another likely product of such stress, potentially forming during manufacturing or upon storage if the drug product is not adequately protected.
Analytical Control Strategy
A robust and validated analytical method is essential for the accurate detection and quantification of 3-Hydroxymethyl Maraviroc.[2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for this purpose due to their high resolving power and sensitivity.[2][21]
4.1. Causality in Method Development
The choice of a reversed-phase UPLC (RP-UPLC) method, as described in multiple validated procedures for Maraviroc, is based on sound scientific principles.[8][20][21]
-
Stationary Phase: A C18 column (e.g., BEH Shield RP-18) is selected because its non-polar nature effectively retains the largely hydrophobic Maraviroc molecule and its related impurities.[8][20] This allows for separation based on subtle differences in polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[8][20] The gradient or isocratic ratio is optimized to achieve sufficient separation (resolution) between the Maraviroc peak and the peaks of all its impurities, including 3-Hydroxymethyl Maraviroc. The slightly increased polarity of the hydroxymethyl impurity would cause it to elute slightly earlier than the parent Maraviroc peak in a typical reversed-phase system.
-
Detection: UV detection at a wavelength of 210 nm is commonly employed, as this provides good sensitivity for Maraviroc and its structurally similar impurities which share the same chromophores.[8][20][22]
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Development of a Stability-Indicating HPLC Method for the Analysis of Maraviroc and Its Impurities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Maraviroc and its process-related and degradation impurities. Maraviroc, an antiretroviral agent of the CCR5 receptor antagonist class, requires stringent purity control to ensure its safety and efficacy.[1][2] This document outlines a systematic approach, beginning with the definition of the Analytical Target Profile (ATP), proceeding through methodical parameter optimization, and culminating in a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] We delve into the scientific rationale behind the selection of chromatographic parameters, the execution of forced degradation studies to ensure specificity, and the validation protocols required to demonstrate that the method is fit for its intended purpose.
Introduction: The Imperative for Purity in Maraviroc
Maraviroc is a critical therapeutic agent used in the treatment of HIV infection.[1] Its mechanism involves blocking the entry of the HIV virus into human cells by acting as an antagonist of the CCR5 co-receptor.[1] The complexity of its synthesis and its susceptibility to degradation under various environmental conditions can lead to the formation of impurities.[2] These impurities, which can originate from the manufacturing process or arise during storage, must be meticulously monitored and controlled to comply with regulatory standards defined by guidelines such as ICH Q3A/Q3B.[2]
A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products and impurities. The development of such a method is a regulatory requirement and a cornerstone of ensuring drug quality throughout its lifecycle. This guide provides the technical framework and field-proven insights for establishing such a method for Maraviroc.
The Method Development Workflow
A structured approach to method development, aligned with modern ICH Q14 principles, begins with a clear definition of the method's goals and proceeds through systematic risk assessment and experimentation to arrive at a robust and validated procedure.[4][5]
Caption: HPLC method development and validation workflow.
Defining the Analytical Target Profile (ATP)
Before any experimental work begins, it is crucial to define the ATP. This is a prospective summary of the method's intended purpose and desired performance characteristics, a concept central to the ICH Q14 guideline.[4][5]
Table 1: Analytical Target Profile for Maraviroc Impurity Method
| Attribute | Target | Justification |
| Analyte(s) | Maraviroc and all known process and degradation impurities. | To ensure a comprehensive purity profile. |
| Matrix | Drug Substance (Bulk) and Drug Product (Formulations). | Method must be applicable to quality control at different manufacturing stages. |
| Method Type | Quantitative for impurities; Assay for Maraviroc. | To meet regulatory requirements for both impurity control and potency. |
| Technology | Reversed-Phase HPLC with UV Detection. | Proven technology for this type of small molecule analysis. |
| Specificity | Baseline separation of Maraviroc from all known impurities and degradation products. | Critical for a stability-indicating method. |
| Resolution (Rs) | > 2.0 between all adjacent peaks. | Ensures accurate integration and quantification. |
| Accuracy | 90-110% recovery for impurities. | Demonstrates the closeness of results to the true value.[6] |
| Precision (%RSD) | ≤ 5.0% for impurity quantification at the limit of quantification (LOQ). | Ensures reproducibility of results.[7] |
| Linearity (r²) | ≥ 0.999 for Maraviroc and all impurities. | Confirms a direct correlation between concentration and response.[6] |
Experimental Method Development
Rationale for Initial Chromatographic Conditions
-
Column Selection: Maraviroc is a moderately non-polar molecule, making a C18 stationary phase an ideal starting point. Literature reports successful separations using columns like the Waters X-Bridge C18 or BEH Shield RP-18, which provide good peak shape and durability.[7][8][9] A standard dimension of 250 mm x 4.6 mm with 5 µm particles is suitable for initial development.
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is required.
-
Aqueous Phase (Mobile Phase A): A phosphate or acetate buffer is common. A potassium dihydrogen phosphate buffer provides good buffering capacity in the acidic to neutral pH range, which can aid in controlling the ionization state of Maraviroc and its impurities, thereby improving peak shape.[7]
-
Organic Phase (Mobile Phase B): Acetonitrile is often preferred over methanol as it typically provides better resolution and lower backpressure.[10]
-
-
Detection Wavelength: Published methods consistently utilize a detection wavelength of 210 nm.[7][8][9][11] This suggests a strong UV absorbance for the molecule and its related substances in the low UV region, providing high sensitivity. A photodiode array (PDA) detector is recommended during development to assess peak purity and identify the optimal wavelength for all components.
-
Column Temperature: Maintaining a constant column temperature, for instance at 40°C or 45°C, is crucial for ensuring reproducible retention times and improving peak symmetry.[7][8][9]
Protocol: Forced Degradation Studies
To ensure the method is stability-indicating, Maraviroc must be subjected to stress conditions as recommended by ICH Q1B guidelines. This process intentionally degrades the sample to produce the likely degradants that could form during the product's shelf-life.[8]
Objective: To generate degradation products and demonstrate their separation from the main Maraviroc peak and other known impurities.
Materials: Maraviroc drug substance, 2 M HCl, 2 M NaOH, 30% H₂O₂, Water bath, Photostability chamber, Oven.
Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve Maraviroc in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M HCl. Heat at 80°C for 8 hours.[8] Cool the solution and neutralize with an equivalent amount of 2 M NaOH. Dilute to a final concentration suitable for injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M NaOH. Heat at 80°C for 8 hours.[8] Cool the solution and neutralize with an equivalent amount of 2 M HCl. Dilute to a final concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at 60°C for 1 hour.[7] Dilute to a final concentration. Note: Some studies show Maraviroc is particularly susceptible to oxidation.[12][13]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 5 days.[8] Dissolve a portion of the stressed powder in the diluent to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Dissolve a portion of the stressed powder in the diluent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
Evaluation: The primary goal is to achieve baseline separation between the Maraviroc peak and all degradation peaks. Peak purity analysis of the Maraviroc peak in the stressed samples should be performed to confirm that no degradants are co-eluting.
Optimized and Validated HPLC Method
Based on the principles of method development and forced degradation, the following method was established.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with a PDA/UV Detector | Standard pharmaceutical analysis equipment. |
| Column | Waters X-Bridge C18, 250 x 4.6 mm, 5 µm | Proven selectivity and performance for Maraviroc.[7] |
| Mobile Phase A | 1.36 g of KH₂PO₄ in 1000 mL water, pH adjusted with H₃PO₄ | Provides robust buffering.[7] |
| Mobile Phase B | Acetonitrile | Good eluting strength and resolution. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 45 | 70 | |
| 60 | 70 | |
| 65 | 30 | |
| 70 | 30 | |
| Flow Rate | 0.8 mL/min | Provides optimal efficiency for the column dimensions.[7] |
| Column Temperature | 45°C | Ensures reproducibility and good peak shape.[7] |
| Detection | 210 nm | Wavelength for maximum sensitivity.[7][8][9] |
| Injection Volume | 20 µL | Standard volume for quantitative analysis.[7] |
| Diluent | Water:Acetonitrile (50:50 v/v) | Good solubility for Maraviroc and impurities. |
Protocol: Method Validation (ICH Q2(R2))
Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guideline.[3][14]
Table 3: Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Maraviroc standard, and impurity standards. Perform forced degradation studies and check for peak purity. | No interference at the retention time of Maraviroc or its impurities. Peak purity angle should be less than the threshold. Resolution > 2.0.[8] |
| Linearity | Prepare at least five concentrations of Maraviroc and each impurity, from LOQ to 150% of the specification limit. Plot a graph of concentration vs. peak area. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Accuracy | Spike the drug product placebo with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the % recovery. | Mean recovery should be within 90.0% to 110.0% for each impurity.[7] |
| Precision | Repeatability: Analyze six replicate preparations of a sample spiked with impurities at the 100% level. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD should be ≤ 5.0% for repeatability. Results between the two sets for intermediate precision should be consistent.[7] |
| Limit of Quantification (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10. Verify by analyzing six replicates at this concentration. | %RSD of the six replicates should be ≤ 10.0%.[7] |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of approximately 3. | The analyte peak should be clearly discernible from the baseline noise. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units). Analyze a system suitability solution under each condition. | System suitability criteria must be met under all varied conditions. No significant impact on results. |
System Suitability Testing (SST)
Before conducting any analysis, the chromatographic system must be verified to be performing adequately. A system suitability solution containing Maraviroc and key impurities should be injected.
Table 4: System Suitability Test Parameters
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Maraviroc and the closest eluting impurity. | Ensures peaks are adequately separated for quantification. |
| Tailing Factor (T) | ≤ 2.0 for the Maraviroc peak. | Confirms good peak shape, free from asymmetry. |
| Theoretical Plates (N) | ≥ 2000 for the Maraviroc peak. | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard. | Demonstrates injection precision. |
Conclusion
This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC method for Maraviroc. By establishing a clear Analytical Target Profile, employing forced degradation studies to challenge the method's specificity, and rigorously validating according to ICH Q2(R2) guidelines, a reliable and robust method can be implemented. This method is suitable for routine quality control, supporting both the release of manufactured batches and long-term stability studies, thereby ensuring the continued safety and efficacy of Maraviroc.
References
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- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Forced degradation pathway of maraviroc in tested conditions. (n.d.). ResearchGate.
- Stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. (2012). Rasayan Journal of Chemistry.
- Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc. (2013). Journal of Chromatographic Science.
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- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
- Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC-MS Profiles of Maraviroc. (2023). PubMed.
- Stability indicating UHPLC method for the assay of maraviroc in b. (n.d.). IT Medical Team.
- A validated stability-indicating UPLC method for the determination of impurities in Maraviroc. (2014). PubMed.
- Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc. (2014). Journal of Chromatographic Science, Oxford Academic.
- Maraviroc. (n.d.). Wikipedia.
- Maraviroc Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
- Maraviroc-impurities. (n.d.). Pharmaffiliates.
- MARAVIROC Impurities. (n.d.). Generon.
- A Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc. (2013). ResearchGate.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MARAVIROC IN BULK AND PHARMACEUTICAL FORMULATION BY UV SPECTROSCOPY. (2013). International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Maraviroc - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. academic.oup.com [academic.oup.com]
- 9. A validated stability-indicating UPLC method for the determination of impurities in Maraviroc [pubmed.ncbi.nlm.nih.gov]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. ijpsr.com [ijpsr.com]
- 12. mdpi.com [mdpi.com]
- 13. Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC-MS Profiles of Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note: Sample Preparation Strategies for Maraviroc and Metabolite UK-408,027 Analysis
Introduction & Scientific Context
Maraviroc (MVC), marketed as Selzentry® or Celsentri®, is a first-in-class CCR5 antagonist used in the treatment of HIV-1 infection.[1][2] Unlike antiretrovirals that target viral enzymes, MVC blocks the interaction between the human CCR5 co-receptor and the HIV-1 gp120 envelope glycoprotein.
From a bioanalytical perspective, MVC presents specific challenges. It is a moderately lipophilic basic drug (LogP ~4.0, pKa ~7.3 and 10.6) that undergoes extensive metabolism, primarily via CYP3A4 .[1][2][3] The major circulating metabolite is UK-408,027 , formed via N-dealkylation.[1] Secondary metabolites include hydroxylated forms and the carboxylic acid metabolite UK-463,977.[1]
Accurate quantification requires a sample preparation strategy that recovers both the lipophilic parent and the more polar metabolites while mitigating matrix effects that can suppress ionization in LC-MS/MS. This guide details two validated workflows: Protein Precipitation (PPT) for high-throughput plasma screening and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high-sensitivity applications in urine or complex matrices.[1]
Metabolic Landscape & Analytical Targets
Understanding the metabolic pathway is crucial for selecting the correct extraction chemistry. The N-dealkylated metabolite (UK-408,027) lacks the lipophilic difluorocyclohexyl moiety found in the parent, making it significantly more polar.[1]
Visualization: Maraviroc Metabolic Pathway
Figure 1: Metabolic pathway of Maraviroc highlighting the primary CYP3A4-mediated conversion to UK-408,027, the critical analyte for bioequivalence studies.[1][3]
Protocol Selection Strategy
Not all matrices require the same rigor. Use the decision matrix below to select the optimal workflow for your sensitivity requirements.
Figure 2: Decision tree for selecting sample preparation method based on matrix and sensitivity needs.[1]
Protocol A: High-Throughput Protein Precipitation (Plasma)
Application: Routine PK studies, therapeutic drug monitoring (TDM).[1][4] Principle: Organic solvent denatures plasma proteins (albumin), releasing bound Maraviroc (~76% protein binding) and precipitating the protein mass.
Reagents Required[5][6][7][8]
-
Precipitant: 100% Acetonitrile (ACN) (LC-MS Grade).[1]
-
Internal Standard (IS): Maraviroc-d6 (100 ng/mL in ACN).[1]
Step-by-Step Methodology
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well plate or 1.5 mL centrifuge tube.
-
Spike IS: Add 200 µL of Acetonitrile containing Maraviroc-d6.
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation and release of drug.
-
Centrifuge: Spin at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean plate.
-
Dilution (Optional but Recommended): Add 100 µL of Mobile Phase A (Water/0.1% FA) to the supernatant.
-
Why? Injecting 100% ACN can cause "solvent effects" (peak fronting) on early eluting polar metabolites.[1] Diluting to ~50% organic matches the initial gradient conditions.
-
-
Analysis: Inject 2–5 µL onto the LC-MS/MS.
Protocol B: Mixed-Mode Cation Exchange (SPE)[1]
Application: Urine analysis, CSF, or trace-level plasma quantification (<0.5 ng/mL).[1] Principle: Maraviroc contains basic amines (secondary and triazole).[1] MCX (Mixed-Mode Cation Exchange) sorbents utilize both hydrophobic retention (reversed-phase) and ionic retention (cation exchange).[1] This allows for rigorous washing with organic solvents to remove neutral interferences while the drug remains ionically bound.
Reagents Required[5][6][7][8]
-
Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]
-
Loading Buffer: 2% Phosphoric Acid in Water (pH ~2).[1]
-
Wash 2: 100% Methanol (Removes neutrals/hydrophobics).[1]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (Releases basic drugs).[1]
Step-by-Step Methodology
-
Pre-treatment: Dilute 200 µL of Urine/Plasma 1:1 with 2% Phosphoric Acid .[1]
-
Conditioning:
-
Load: Apply pre-treated sample at a flow rate of ~1 mL/min.
-
Wash 1 (Aqueous): Apply 1 mL 0.1% Formic Acid .
-
Purpose: Removes salts, proteins, and hydrophilic interferences.
-
-
Wash 2 (Organic): Apply 1 mL 100% Methanol .
-
Critical Step: Because Maraviroc is locked by ionic bonds, you can wash with 100% organic solvent. This removes neutral lipids and lipophilic interferences that would cause matrix effects in LLE or PPT.
-
-
Elution: Apply 2 x 250 µL 5% NH₄OH in Methanol .
-
Dry & Reconstitute: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).
Visualization: SPE Workflow
Figure 3: MCX SPE workflow utilizing pH switching to isolate basic Maraviroc from complex matrices.
LC-MS/MS Optimization & Data
To separate the parent from the more polar UK-408,027, a gradient method is required.
Chromatographic Conditions:
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm or 2.6 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH native or adjusted to 4.5).
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Load/Desalt |
| 0.50 | 5% | Hold |
| 2.50 | 95% | Elution of Parent |
| 3.50 | 95% | Wash |
| 3.60 | 5% | Re-equilibration |
| 5.00 | 5% | Stop |
Mass Spectrometry (MRM) Settings:
-
Ionization: ESI Positive Mode.
-
Maraviroc (Parent): 514.3
389.3 (Quantifier), 514.3 280.2 (Qualifier).[1] -
UK-408,027 (Metabolite): Requires tuning.[1] As an N-dealkylated product, the precursor mass is lower.[1] (Note: Always synthesize or purchase the specific metabolite standard for tuning, as fragmentation patterns shift significantly with the loss of the alkyl chain).
References
-
Pfizer Global R&D. (2005).[1] Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5.[1][8][9] Antimicrobial Agents and Chemotherapy.[1][8]
-
FDA Clinical Pharmacology Review. (2007). Selzentry (Maraviroc) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.[1]
-
Walker, D. K., et al. (2005).[1] Pharmacokinetics and Metabolism of [14C]Maraviroc in Humans. Drug Metabolism and Disposition.[1][2][8][10]
-
Lu, B., et al. (2010).[1] An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid.[1][11] Biomedical Chromatography.
-
Abel, S., et al. (2008).[1] Effects of CYP3A4 inhibitors on the pharmacokinetics of maraviroc in healthy volunteers. British Journal of Clinical Pharmacology.
Sources
- 1. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of CYP3A4 inhibitors on the pharmacokinetics of maraviroc in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. analecta.hu [analecta.hu]
- 6. phenomenex.com [phenomenex.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. apexbt.com [apexbt.com]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase extraction methods for Maraviroc derivatives
Application Note: High-Selectivity Solid-Phase Extraction (SPE) Strategies for Maraviroc and its Metabolic Derivatives
Abstract & Introduction
Maraviroc (MVC), a CCR5 antagonist used in HIV-1 therapy, presents specific bioanalytical challenges due to its moderately lipophilic nature and the presence of basic nitrogen centers (tropane and triazole moieties). While protein precipitation (PPT) is often used for high-concentration clinical samples, it fails to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS.
For the analysis of Maraviroc and its derivatives—specifically the N-dealkylated metabolite (UK-408,027) and oxidative degradants—Solid-Phase Extraction (SPE) is the superior sample preparation technique. SPE provides cleaner extracts, lower limits of quantification (LLOQ), and extended column lifetime compared to PPT or Liquid-Liquid Extraction (LLE).
This guide details two validated SPE workflows:
-
Mixed-Mode Cation Exchange (MCX): The "Gold Standard" for maximum purity, leveraging the drug's basicity (pKa ~8.1).
-
Hydrophilic-Lipophilic Balance (HLB): A universal protocol for simultaneous extraction of parent drug and polar metabolites.
Physicochemical Profile & Analyte Properties
Understanding the molecule is the prerequisite for extraction logic.[1] Maraviroc functions as a weak base.
| Property | Value | Implication for SPE |
| Molecular Weight | 513.67 g/mol | Suitable for standard pore size (60–80 Å) sorbents. |
| pKa (Basic) | ~8.1 (Tropane N) | Critical: Allows retention on Cation Exchange (CX) sorbents at pH < 6. |
| pKa (Weak Base) | ~7.3 (Triazole) | Secondary ionization site; contributes to solubility. |
| LogP | ~2.8 (Lipophilic) | Retains well on C18/C8/HLB surfaces via hydrophobic interaction. |
| Solubility | Low (0.01 g/L aq) | Avoid 100% aqueous solvents during reconstitution to prevent precipitation. |
| Major Metabolite | N-dealkylated (UK-408,027) | More polar than parent; requires careful elution strength optimization. |
Protocol A: Mixed-Mode Strong Cation Exchange (MCX)
Status: Recommended (Highest Purity) Mechanism: Dual retention via hydrophobic interaction (C8/C18 backbone) and electrostatic attraction (Sulfonic acid groups).
The Logic of Selectivity
Because Maraviroc is basic, we can "lock" it onto the sorbent using a positive charge. This allows us to wash the cartridge with 100% organic solvent (Methanol/Acetonitrile) to remove neutral interferences (fats, neutral drugs) without eluting the Maraviroc. We then "unlock" it using a high pH solvent.
Workflow Diagram (Graphviz)
Caption: Mixed-Mode Cation Exchange logic. The 100% MeOH wash step is unique to this mode, providing superior phospholipid removal compared to standard RP-SPE.
Step-by-Step Procedure
Materials: Oasis MCX (Waters) or EVOLUTE EXPRESS CX (Biotage), 30 mg/1 cc.
-
Sample Pre-treatment:
-
Aliquot 200 µL human plasma.
-
Add 20 µL Internal Standard (Maraviroc-d6).
-
Add 200 µL 2% Formic Acid (aq) . Vortex.
-
Why: Lowers pH to ~3.0, ensuring Maraviroc (pKa 8.1) is fully protonated (
).
-
-
Conditioning:
-
1 mL Methanol.[2]
-
1 mL Water (do not let cartridge dry).
-
-
Loading:
-
Load the entire pre-treated sample at a flow rate of ~1 mL/min.
-
-
Washing (The Cleanup):
-
Wash 1: 1 mL 2% Formic Acid in Water .
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2: 1 mL 100% Methanol .
-
Removes: Neutral hydrophobic interferences and phospholipids. The charged Maraviroc remains bound by ionic interaction.
-
-
-
Elution:
-
Elute with 2 x 250 µL 5% Ammonium Hydroxide (NH4OH) in Methanol .
-
Why: The high pH (~11) deprotonates Maraviroc, breaking the ionic bond. The organic solvent disrupts the hydrophobic bond.
-
-
Post-Extraction:
-
Evaporate to dryness under Nitrogen at 40°C.[2]
-
Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in H2O/ACN 80:20).
-
Protocol B: Hydrophilic-Lipophilic Balance (HLB)
Status: Alternative (Universal) Mechanism: Reversed-Phase retention via a copolymer (Divinylbenzene/N-vinylpyrrolidone). Use Case: When analyzing Maraviroc alongside metabolites that may have lost the basic amine (e.g., acidic degradants) or for urine analysis where salt content is high.
Step-by-Step Procedure
Materials: Oasis HLB or Strata-X, 30 mg/1 cc.
-
Sample Pre-treatment:
-
Aliquot 200 µL Plasma/Urine.
-
Dilute 1:1 with 5% NH4OH in Water .
-
Why: Adjusting to high pH ensures the drug is in its neutral state, maximizing hydrophobic retention on the polymeric sorbent.
-
-
Conditioning:
-
Loading:
-
Washing:
-
1 mL 5% Methanol in Water .
-
Warning: Do not use high organic content here, or you will elute the Maraviroc prematurely. This wash is less aggressive than the MCX wash.
-
-
Elution:
-
Elute with 1 mL Acetonitrile .[4]
-
Method Validation & Performance Metrics
To ensure scientific integrity, the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):
| Parameter | Acceptance Criteria | Typical MCX Result | Typical HLB Result |
| Recovery (Extraction Efficiency) | > 80% and Consistent | 90-95% | 85-90% |
| Matrix Effect (Ion Suppression) | 85-115% | 98% (Clean) | 88% (Some suppression) |
| Linearity (Range) | 0.5 – 500 ng/mL | 0.5 – 500 ng/mL | |
| Precision (RSD) | < 15% | < 5% | < 8% |
Analytical Workflow Diagram
Caption: End-to-end bioanalytical workflow for Maraviroc quantification.
Troubleshooting & Optimization
-
Low Recovery: Ensure the sample is acidified (pH < 4) before loading onto MCX. If the pH is neutral, the basic nitrogen will not ionize sufficiently to bind to the sulfonate groups.
-
High Backpressure: Plasma samples can clog cartridges. Centrifuge samples at 10,000 x g for 5 mins before loading to remove fibrinogen clots.
-
Metabolite Loss: The N-dealkylated metabolite (UK-408,027) is more polar. If using HLB, ensure the wash step does not exceed 5% methanol. If using MCX, it should co-elute with the parent as it retains the secondary amine.
References
-
Walker, D. K., et al. (2005).[5] Pharmacokinetics and Metabolism of the HIV-1 CCR5 Antagonist Maraviroc in Humans. Drug Metabolism and Disposition, 33(4), 587–595. Link
-
Takahashi, M., et al. (2010). Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations. Biological and Pharmaceutical Bulletin, 33(10), 1764-1767. Link
-
Biotage. (2023).[1][2] Extraction of Basic Drugs from Biological Fluids Using Mixed-Mode SPE.[6][7] Application Note. Link
-
Waters Corporation. (2013). Oasis Sample Preparation Method for Basic Compounds (MCX).[8] Waters Application Notebook. Link
Sources
- 1. biotage.com [biotage.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of maraviroc and raltegravir in human plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maraviroc [drugfuture.com]
- 6. lcms.cz [lcms.cz]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Resolution UPLC-MS/MS Protocol for the Simultaneous Quantitation of Maraviroc and its Major Metabolite (UK-408,027)
Abstract & Introduction
Maraviroc (MVC), marketed as Selzentry® or Celsentri®, is a first-in-class CCR5 co-receptor antagonist used for the treatment of HIV-1 infection. Unlike other antiretrovirals that target viral enzymes, Maraviroc blocks the entry of the virus into CD4+ T-cells.
Metabolic Context: Maraviroc is extensively metabolized by the cytochrome P450 system, primarily CYP3A4 .[1][2] The major circulating metabolite in human plasma is UK-408,027 , a secondary amine formed via N-dealkylation at the tropane nitrogen. This metabolite accounts for approximately 22% of the circulating radioactivity in plasma. Other minor metabolites include mono-oxidation products.
Analytical Challenge: Separating the parent drug (MVC) from its polar N-dealkylated metabolite (UK-408,027) requires a robust chromatographic method capable of resolving structurally related amines while maintaining high sensitivity for bioanalytical applications. This guide details a self-validating UPLC-MS/MS protocol designed for high-throughput pharmacokinetic (PK) profiling.
Chemical Context & Target Analytes[3][4][5][6][7][8][9][10][11]
Understanding the physicochemical properties of the analytes is critical for method development.
| Analyte | Chemical Name / Description | MW (Da) | LogP | Key Structural Feature |
| Maraviroc (MVC) | 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamide | 513.67 | ~2.1 | Contains a tropane ring and a difluorocyclohexyl group.[3] |
| UK-408,027 | (exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | 234.34 | < 1.0 | The "Tropane-Triazole" amine moiety resulting from N-dealkylation. Significantly more polar than MVC. |
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic conversion mediated by CYP3A4.
Figure 1: Primary metabolic pathway of Maraviroc yielding the major metabolite UK-408,027.
Method Development Strategy (Expertise & Causality)
Chromatography (UPLC)
-
Column Selection: A Bridged Ethyl Hybrid (BEH) C18 column is selected over standard silica C18. Maraviroc and its metabolite are basic amines. BEH particles allow the use of high-pH mobile phases (if needed) and provide superior peak shape for bases by minimizing secondary silanol interactions.
-
Mobile Phase: A gradient of 0.1% Formic Acid (A) and Acetonitrile (B) is chosen.[4][5] While ammonium acetate (pH 4-5) can improve peak shape, formic acid provides the highest ionization efficiency for positive mode ESI (Electrospray Ionization), which is crucial for detecting low-level metabolites.
-
Gradient Profile: A steep gradient is required. UK-408,027 is highly polar and will elute early (low %B), while Maraviroc is moderately lipophilic and elutes later. The gradient must start at low organic (5-10%) to retain the metabolite and ramp to high organic (90%) to elute the parent and wash the column.
Mass Spectrometry (MS/MS)
-
Mode: Positive Ion Electrospray (ESI+). Both analytes possess basic nitrogen atoms (tropane and triazole rings) that protonate readily.
-
Transitions:
-
MVC: The parent ion [M+H]+ is 514.3. The most abundant fragment is typically the tropane-triazole moiety (m/z 235), making 514.3 -> 235.2 the ideal quantifier transition.
-
UK-408,027: The parent ion [M+H]+ is 235.2. Since this mass corresponds to the MVC fragment, chromatographic separation is essential to prevent "crosstalk" (where in-source fragmentation of the parent mimics the metabolite).
-
Detailed Experimental Protocol
Equipment & Reagents
-
LC System: Waters ACQUITY UPLC H-Class or I-Class (or equivalent UHPLC).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Part No. 186002352).
-
Reagents: LC-MS Grade Acetonitrile, Methanol, Formic Acid, Deionized Water (18.2 MΩ).
-
Standards: Maraviroc (Sigma/USP), UK-408,027 (Toronto Research Chemicals/Artis), Maraviroc-d6 (Internal Standard).
Sample Preparation (Protein Precipitation)
This method is optimized for human plasma.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard solution (Maraviroc-d6, 500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a UPLC vial with insert.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.400 mL/min |
| Column Temp | 45°C (Elevated temp improves mass transfer for amines) |
| Injection Volume | 2 - 5 µL |
| Run Time | 6.0 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
| 0.00 | 95 | 5 | Initial | Equilibrate |
| 0.50 | 95 | 5 | 6 | Load Metabolite |
| 3.50 | 10 | 90 | 6 | Elute Parent |
| 4.50 | 10 | 90 | 6 | Wash |
| 4.60 | 95 | 5 | 1 | Return to Initial |
| 6.00 | 95 | 5 | 1 | Re-equilibrate |
Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive (TurboIonSpray)
-
Capillary Voltage: 3.0 kV
-
Source Temp: 500°C
-
Desolvation Gas: 1000 L/hr
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Maraviroc | 514.3 | 235.2 | 35 | 30 | Quantifier |
| Maraviroc | 514.3 | 389.2 | 35 | 25 | Qualifier |
| UK-408,027 | 235.2 | 110.1 * | 30 | 25 | Quantifier |
| Maraviroc-d6 | 520.3 | 235.2 | 35 | 30 | Internal Std |
*Note: The product ion 110.1 is a characteristic tropane ring fragment. Optimize this transition on your specific instrument using the pure standard.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Maraviroc and metabolite quantitation.
System Suitability & Troubleshooting
To ensure Trustworthiness and a self-validating system, perform the following checks before every batch:
-
Resolution Check: Ensure baseline resolution (Rs > 1.5) between UK-408,027 (expected RT ~1.2 min) and Maraviroc (expected RT ~2.8 min).
-
Crosstalk Verification: Inject a high-concentration Maraviroc standard (e.g., 1000 ng/mL) and monitor the UK-408,027 transition (235->110). If a peak appears at the Maraviroc retention time, it indicates in-source fragmentation. This confirms the need for chromatographic separation.
-
Carryover: Inject a blank after the highest standard. Carryover should be < 20% of the LLOQ (Lower Limit of Quantitation).
Common Issues:
-
Drifting Retention Times: Check mobile phase pH. Formic acid is volatile; prepare fresh daily.
-
Low Sensitivity for Metabolite: UK-408,027 is very polar and may suffer from ion suppression at the solvent front. Adjust the gradient to start at 2% B or use a "trap and elute" configuration if necessary.
References
-
Pfizer Global Research and Development. (2008).[1] "Maraviroc: in vitro assessment of drug-drug interaction potential."[1] British Journal of Clinical Pharmacology. Link
-
Walker, D. K., et al. (2005). "Pharmacokinetics and metabolism of [14C]maraviroc in humans." Drug Metabolism and Disposition. Link
-
Hyland, R., et al. (2008).[1] "Identification of the cytochrome P450 enzymes involved in the N-dealkylation of maraviroc." British Journal of Clinical Pharmacology. Link
-
Takahashi, M., et al. (2010). "Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations." Biological & Pharmaceutical Bulletin. Link
Sources
- 1. Maraviroc: in vitro assessment of drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maraviroc - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Resolving peak co-elution of Maraviroc and 3-Hydroxymethyl metabolite
Guide: Resolving Peak Co-elution of Maraviroc and its 3-Hydroxymethyl Metabolite
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the bioanalysis of Maraviroc and its metabolites. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in scientific principles to resolve the common issue of co-elution between the parent drug, Maraviroc, and its structurally similar 3-Hydroxymethyl metabolite.
Introduction: The Challenge of Isobaric Co-elution
Maraviroc is an antiretroviral agent that undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4)[1][2]. One of its identified metabolites is formed by the hydroxylation of the methyl group on the triazole moiety, creating the 3-Hydroxymethyl metabolite[3][4]. The addition of a single hydroxyl group results in a metabolite that is structurally and chemically very similar to the parent drug. This similarity presents a significant analytical challenge, often leading to poor chromatographic resolution or complete co-elution.
Co-elution compromises data integrity by making accurate quantification impossible[5][6]. This guide provides a systematic, question-driven approach to troubleshoot and resolve this specific separation challenge.
Frequently Asked Questions & Troubleshooting Guide
Q1: I see a single broad or shouldered peak. How can I definitively confirm that Maraviroc and its 3-Hydroxymethyl metabolite are co-eluting?
Answer: Visual inspection of a distorted peak shape is a strong indicator of co-elution, but it is not definitive proof[6][7]. Column overload or poor system health can also cause such issues[8]. To confirm co-elution, more specific detection techniques are required.
-
Leverage Mass Spectrometry (MS): A mass spectrometer is the most powerful tool for diagnosing co-elution of non-isomeric compounds. Since the 3-Hydroxymethyl metabolite has an additional oxygen atom, its mass-to-charge ratio (m/z) will be 16 Da higher than that of Maraviroc.
-
Procedure: Extract the ion chromatograms for the specific m/z of Maraviroc and its hydroxylated metabolite. If both extracted ion chromatograms show peaks at the exact same retention time, you have confirmed co-elution.
-
-
Use a Photodiode Array (PDA) Detector: If you are using UV detection, a PDA detector can assess peak purity. The software analyzes UV spectra across the peak. If the spectra are inconsistent from the upslope to the downslope, it indicates the presence of more than one compound[9]. However, this method is less definitive than MS if the two compounds have very similar UV spectra.
Q2: I've confirmed co-elution. What are the most effective initial steps to improve separation?
Answer: The goal is to alter the selectivity (α) of your chromatographic system, which is the factor that describes the ability of the system to differentiate between two analytes[10]. Selectivity is most powerfully influenced by the chemistry of the mobile and stationary phases[11][12]. Start by optimizing the mobile phase, as it is often the simplest and fastest approach[13].
-
1. Adjust Mobile Phase pH: This is the most critical parameter for ionizable compounds like Maraviroc. Maraviroc is a basic compound with a reported pKa of 7.3[14]. The addition of a hydroxyl group to the metabolite will slightly alter its pKa. By changing the mobile phase pH, you can manipulate the ionization state of one or both compounds, which significantly impacts their interaction with the stationary phase and, therefore, their retention times[15][16][17][18].
-
Expert Insight: For robust methods, it is best to work at a pH that is at least 1.5-2.0 units away from the analyte's pKa. This ensures the compound is in a single, stable ionic form (either fully ionized or fully unionized), leading to sharper peaks and more reproducible retention[15]. Since Maraviroc's pKa is 7.3, trying a mobile phase pH of ~5.0 (e.g., using an ammonium acetate buffer) or a higher pH of ~9.0 (e.g., using an ammonium bicarbonate/formate buffer) could exploit the subtle pKa difference between the parent and metabolite to achieve separation.
-
-
2. Modify Solvent Strength & Type:
-
Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k') for both compounds[19]. While this doesn't directly change selectivity, the increased residence time on the column can sometimes provide enough separation for resolution to occur[20].
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different interactions with the stationary phase. Switching from acetonitrile to methanol (or vice versa) can significantly alter the selectivity of the separation and is a powerful, yet simple, method development step[13].
-
Q3: I have optimized the mobile phase, but the resolution is still insufficient. What is the next logical step?
Answer: If mobile phase optimization does not yield the desired resolution (a resolution value >1.5 is typically desired for baseline separation[21]), the next most powerful tool is to change the stationary phase chemistry[11][20][22][23]. The standard C18 column may not have sufficient selectivity for these structurally similar compounds.
| Stationary Phase | Separation Principle & Rationale for Maraviroc |
| C8 (Octyl) | Less hydrophobic than C18. This can sometimes alter the retention characteristics enough to provide separation for closely related compounds. Several published methods for Maraviroc utilize C8 columns[24]. |
| Phenyl-Hexyl | Offers alternative π-π interactions due to the phenyl rings in the stationary phase. Maraviroc has aromatic rings, and the subtle electronic difference caused by the hydroxymethyl group on the metabolite could lead to differential π-π interactions, enhancing selectivity. |
| Polar-Embedded Phases (e.g., Amide, Carbamate) | These phases have a polar group embedded within the alkyl chain. This provides alternative hydrogen bonding capabilities and can offer unique selectivity for polar metabolites, potentially increasing the separation from the less polar parent drug. |
| PFP (Pentafluorophenyl) | Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability makes it an excellent choice for separating structurally similar isomers and metabolites. |
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving the co-elution of Maraviroc and its 3-Hydroxymethyl metabolite.
Caption: A systematic workflow for troubleshooting the co-elution of Maraviroc and its metabolite.
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Maraviroc
This protocol provides a starting point for analysis, based on commonly published methods[24][25][26]. It may require optimization to resolve the metabolite.
-
HPLC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters BEH C8, 50 x 2.1 mm, 1.7 µm particle size[24].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 20% B.
-
Linear ramp to 95% B over 3.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 20% B in 0.1 minutes.
-
Equilibrate at 20% B for 1.9 minutes.
-
Total Run Time: 6.0 minutes.
-
-
MS/MS Detection (Positive Ion Mode):
-
Maraviroc Transition: m/z 515.5 → 390.2[24].
-
3-Hydroxymethyl Metabolite Transition (Predicted): m/z 531.5 → 406.2 (or other relevant product ion).
-
Protocol 2: Systematic Method Development for Resolution Enhancement
This protocol outlines the steps to take when the baseline method shows co-elution.
-
Confirm System Suitability: Before starting, inject a Maraviroc standard using the baseline method to ensure the system is performing correctly (stable pressure, reproducible retention time, good peak shape).
-
Step A: pH Scouting:
-
Prepare three different mobile phases:
-
Acidic: 0.1% Formic Acid (pH ~2.7)
-
Mid-pH: 10 mM Ammonium Acetate (pH ~5.0)
-
Basic: 10 mM Ammonium Bicarbonate (pH ~9.0)
-
-
Run the sample using the baseline gradient with each mobile phase system. Ensure your column is rated for the pH range you are testing.
-
Analysis: Compare the chromatograms. A change in pH is the most likely parameter to induce separation[27].
-
-
Step B: Organic Modifier Scouting:
-
Using the most promising pH from Step A, prepare a second set of mobile phase B using Methanol instead of Acetonitrile.
-
Run the sample again.
-
Analysis: Compare the selectivity between the Acetonitrile and Methanol runs. The elution order of impurities or the spacing between the two main peaks may change significantly.
-
-
Step C: Gradient Optimization:
-
Once you have the best combination of pH and organic modifier, if resolution is still marginal, optimize the gradient.
-
Decrease the slope of the gradient around the elution time of the co-eluting pair. For example, if the peaks elute at 40% B, change the gradient from a single 20-95% B ramp to a multi-step gradient: 20-35% B in 1 minute, then 35-45% B in 3 minutes (a shallower ramp), followed by a rapid ramp to 95% B to wash the column.
-
-
Step D: Stationary Phase Evaluation:
-
If Steps A-C are unsuccessful, switch to a column with a different selectivity as detailed in the FAQ section (e.g., a Phenyl-Hexyl or PFP column).
-
Repeat the pH and organic modifier scouting (Steps A and B) on the new column, as the optimal conditions will likely be different.
-
Visualizing the Analytes
The structural similarity between Maraviroc and its 3-Hydroxymethyl metabolite is the root cause of the separation challenge.
Caption: Chemical structures of Maraviroc and its 3-Hydroxymethyl metabolite, highlighting the minor structural difference.
References
-
Chen, S., & Oldham, M. A. (2010). An LC-MS-MS method for quantitative determination of maraviroc (UK-427857) in human plasma, urine and cerebrospinal fluid. Biomedical Chromatography, 24(12), 1316-1323. [Link]
-
Rabel, F., & Ascentis, A. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Obach, R. S., et al. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition, 46(8), 1130-1140. [Link]
-
Emory, J. F., et al. (2014). Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma. Clinica Chimica Acta, 431, 198-204. [Link]
-
Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Stoll, D. R. (2023). How Chemistry Determines Separations: Influence of Selectivity on Resolution. LCGC North America. [Link]
-
Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex Resources. [Link]
-
Yoshida, M., et al. (2010). Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations. Journal of Medical Investigation, 57(3-4), 245-250. [Link]
-
Yoshida, M., et al. (2010). Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations. PubMed. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific Knowledge Base. [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek Blogs. [Link]
-
Abel, S., et al. (2008). Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British Journal of Clinical Pharmacology, 65(Suppl 1), 60-67. [Link]
-
Gębka, K., et al. (2023). Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. Molecules, 28(3), 1184. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs Blog. [Link]
-
JoVE. (2024). Chromatographic Resolution. JoVE Science Education Library. [Link]
-
ZirChrom Separations. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Chromatography Online. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage Blog. [Link]
-
Drugs.com. (2025). Maraviroc: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Johns Hopkins ABX Guide. (2023). Maraviroc. Johns Hopkins Medicine. [Link]
-
Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Maraviroc. Science Alert. [Link]
-
Chromatography Today. (2018). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
-
Rasayan Journal of Chemistry. (2018). Stability indicating HPLC method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Rasayan J. Chem., 11(2), 655-668. [Link]
-
Stoll, D. R. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting: A System Monitoring Approach. Waters. [Link]
-
Obach, R. S., et al. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metabolism and Disposition. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi. [Link]
-
Scribd. (n.d.). HPLC Method Development for Compound Separation. Scribd. [Link]
-
Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. Atinary Case Studies. [Link]
-
ResearchGate. (2025). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. ResearchGate. [Link]
-
Mirovic, J., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. [Link]
-
Chromatography Forum. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC North America. [Link]
-
Kuligowski, J., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites. [Link]
-
SciSpace. (n.d.). HPLC method development and validation: an overview. SciSpace. [Link]
-
Interchim. (n.d.). Method Development HPLC. Interchim. [Link]
-
ResearchGate. (n.d.). Chemical structure of maraviroc. ResearchGate. [Link]
-
PubChem. (n.d.). Maraviroc. National Center for Biotechnology Information. [Link]
Sources
- 1. Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sepscience.com [sepscience.com]
- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. scialert.net [scialert.net]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromtech.com [chromtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Video: Chromatographic Resolution [jove.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. biotage.com [biotage.com]
- 24. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. moravek.com [moravek.com]
Technical Support Center: 3-Hydroxymethyl Maraviroc Synthesis Optimization
Topic: Process Optimization & Troubleshooting for 3-Hydroxymethyl Maraviroc (Metabolite/Impurity Standard) Audience: Process Chemists, Medicinal Chemists, DMPK Scientists Version: 2.1 (Current)
Introduction: The Synthetic Challenge
You are likely synthesizing 3-Hydroxymethyl Maraviroc (an analog where the triazole methyl or isopropyl group is hydroxylated) as a reference standard for metabolite identification (CYP3A4 oxidative pathways) or impurity profiling.
Unlike the parent Maraviroc, this analog introduces a primary alcohol on the 1,2,4-triazole ring. This seemingly minor structural change drastically alters the physicochemical properties, introducing two critical failure points:
-
Chemo-selectivity: Competing side reactions during the triazole ring closure.
-
Work-up Losses: High water solubility of the hydroxymethyl intermediate leads to massive yield loss during standard aqueous extraction.
This guide moves beyond standard literature to address these specific "yield killers."
Module 1: The Retrosynthetic Logic & Workflow
To troubleshoot effectively, we must isolate the synthesis into its modular components. The convergent route is superior to the linear route for this polar analog.
Strategic Workflow Diagram
Figure 1: Convergent synthesis strategy highlighting the critical coupling junction and triazole formation steps.
Module 2: Troubleshooting The Triazole Formation
The Issue: You are forming the 1,2,4-triazole ring, but yields are low (<30%) or you are isolating the wrong regioisomer.
Root Cause Analysis
The formation of the triazole ring typically involves condensing an acyl hydrazide with an amide/imidate. When introducing a hydroxymethyl group (usually via a glycolic acid derivative), the hydroxyl group can interfere with the cyclization dehydration step, leading to open-chain intermediates or O-acylation byproducts.
Diagnostic Q&A
Q: I am getting a mixture of open-chain hydrazides and the desired triazole. How do I drive cyclization? A: The dehydration step is thermodynamically demanding.
-
Standard Protocol: Refluxing in acetic acid is common for Maraviroc, but fatal for the hydroxymethyl analog due to acetylation of the alcohol.
-
Optimized Protocol: Switch to n-Butanol at 130°C with a catalytic amount of TFA. If the alcohol is unprotected, you must use a Dean-Stark trap or molecular sieves to remove water physically. Chemical dehydration (e.g., POCl3) will likely chlorinate your alcohol.
Q: Should I protect the hydroxymethyl group before cyclization? A: Yes. Attempting to carry a free primary alcohol through a high-heat triazole synthesis is the primary cause of yield loss (polymerization/esterification).
-
Recommendation: Use a TBDMS (tert-butyldimethylsilyl) ether. It is stable enough to survive the hydrazine condensation but labile enough to be removed cleanly later.
-
Avoid: THP (Tetrahydropyranyl) ethers, as the acidic conditions required for triazole cyclization often cleave them prematurely.
Module 3: The "Yield Killer" – Amide Coupling
The Issue: The final coupling between the 4,4-difluorocyclohexyl acid and the tropane amine stalls at 40-50% conversion.
Mechanism of Failure
The tropane nitrogen is sterically hindered (exo/endo isomerism) and the secondary amine is less nucleophilic than expected. Standard carbodiimide couplings (EDC/NHS) are often too slow, allowing the activated acid to hydrolyze or rearrange.
Optimization Protocol (Self-Validating System)
| Parameter | Standard (Failing) Condition | Optimized (High Yield) Condition | Rationale |
| Coupling Agent | EDC / HOBt | HATU / HOAt | HATU generates a more reactive aza-benzotriazole ester, crucial for hindered amines. |
| Base | Triethylamine | DIPEA (Hünig's Base) | DIPEA is non-nucleophilic and prevents base-catalyzed racemization of the chiral centers. |
| Solvent | DCM or DMF | DMF/DCM (1:1) | Pure DMF can retain water; a mixture improves solubility of the lipophilic acid and polar amine. |
| Stoichiometry | 1:1 ratio | 1.2 eq Acid : 1.0 eq Amine | Drive the reaction with excess cheap acid fragment, not the expensive tropane amine. |
Critical Step: If HATU fails, convert the acid to the Acid Chloride using Oxalyl Chloride/DMF (cat).
-
Warning: Ensure the hydroxymethyl group on the amine fragment is protected (e.g., TBDMS) if using the Acid Chloride method, or you will form the ester dimer.
Module 4: Purification & Isolation (The Polar Trap)
The Issue: "I see the product on LCMS, but I lose 80% of it during the aqueous workup."
The Science of Solubility
3-Hydroxymethyl Maraviroc is significantly more polar (lower LogP) than Maraviroc. In a standard Ethyl Acetate / Water extraction, the compound partitions partially into the aqueous phase, especially if the pH is not strictly controlled.
Troubleshooting Flowchart
Figure 2: Extraction logic to prevent loss of polar hydroxymethyl analogs into the aqueous phase.
Detailed Isolation Protocol
-
Solvent Switch: Do not use Ethyl Acetate. Use Dichloromethane (DCM) containing 10-20% Isopropanol (IPA) . The IPA increases the polarity of the organic phase, pulling the alcohol product out of the water.
-
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule out (Hofmeister effect).
-
Resin Capture (Alternative): If liquid-liquid extraction fails, load the crude reaction mixture (diluted with water) onto an Oasis HLB or C18 solid-phase extraction (SPE) cartridge. Wash with 5% MeOH/Water to remove salts/DMF, then elute product with 100% MeOH.
References
-
Price, D. A., et al. (2005).[1][2] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[1]
- Core citation for the amide coupling and tropane construction logic.
-
Haycock-Lewandowski, S. J., et al. (2008).[1] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist."[1][2][3][4][5] Organic Process Research & Development, 12(6), 1094-1103.[1]
- Authoritative source for scale-up issues and impurity profiles.
-
Bedell, T. A., et al. (2015).[6] "An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization."[2][3][6][7] Tetrahedron Letters, 56(23), 3620-3623.[3][6] [3]
- Provides alternative routes for functionalizing the tropane core.
-
Mushtaq, M. Y., et al. (2014). "Extraction of polar metabolites...". Phytochemical Analysis, 25(4).
- General reference for the "DCM/IPA" extraction technique for polar metabolites.
Sources
- 1. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 3-Hydroxymethyl Maraviroc during storage
Technical Support Center: Maraviroc Metabolite Stability Topic:
Welcome to the Reference Standard Technical Support Hub
Your Guide: Dr. Aris Thorne, Senior Application Scientist Context: You are likely working with 3-Hydroxymethyl Maraviroc (often a reference standard for DMPK/metabolite identification studies). Unlike the parent drug (Maraviroc), which is relatively robust, this hydroxylated metabolite possesses a primary alcohol functional group on the triazole ring, significantly altering its stability profile.
This guide addresses the specific physicochemical vulnerabilities of this metabolite—specifically oxidative instability and hygroscopicity —and provides actionable protocols to prevent degradation during storage and experimental handling.
Part 1: The Stability Logic (Why this happens)
To preserve 3-Hydroxymethyl Maraviroc, you must understand why it degrades.
-
The Oxidative Liability: The "3-hydroxymethyl" modification introduces a primary alcohol (–CH₂OH) to the 1,2,4-triazole ring. While the Maraviroc backbone is susceptible to N-oxidation, this new hydroxymethyl group is a prime target for further oxidation into an aldehyde and subsequently a carboxylic acid upon exposure to air or dissolved oxygen in solvents.
-
Hygroscopicity: The introduction of the hydroxyl group increases the polarity of the molecule compared to the parent Maraviroc. This increases water uptake from the atmosphere. Moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the solid and facilitating hydrolysis or chemical reactivity.
-
Photostability: While Maraviroc is moderately photo-resistant, triazole derivatives can generate radical species under UV light, accelerating the oxidation of the hydroxymethyl arm.
Part 2: Storage & Handling Workflow
The following decision tree outlines the critical control points for handling this compound.
Figure 1: Decision matrix for storage conditions based on the physical state of the metabolite.
Part 3: Troubleshooting Guide (FAQs)
Category A: Solid State Storage
Q: I received the vial at ambient temperature. Has the compound degraded? A: Likely not, provided the vial was sealed.
-
Reasoning: Short-term excursions (shipping) are usually acceptable if the compound is kept dry. Degradation is time-dependent.
-
Protocol: Immediately centrifuge the vial (to settle powder), flush with Nitrogen or Argon if you have the capability, and transfer to -20°C .
Q: Can I store the powder at 4°C (Refrigerator)? A: Not recommended for long-term storage.
-
Reasoning: Refrigerators often have high humidity. If the seal is imperfect, the hygroscopic nature of the hydroxymethyl group will attract moisture, leading to "caking" and potential hydrolysis.
-
Correct Action: Store at -20°C or -80°C in a desiccator or a secondary container with desiccant packs.
Category B: Solution Preparation & LC-MS
Q: My peak area for 3-Hydroxymethyl Maraviroc decreases after 12 hours in the autosampler. Why? A: This is a classic sign of oxidative degradation or solvent evaporation .
-
Diagnosis: If you see a new peak appearing at +14 or +16 Da (Oxidation) or -2 Da (Aldehyde formation), it is chemical instability.
-
Immediate Fix:
-
Temperature: Set autosampler to 4°C . Never leave these metabolites at room temperature in solution.
-
Solvent: If using Methanol, ensure caps are pre-slit or tight to prevent evaporation.
-
Additive: Add 0.1% Formic Acid . Acidic pH generally stabilizes the Maraviroc scaffold against amide hydrolysis and slows oxidative processes compared to neutral/basic pH [1][2].
-
Q: Which solvent should I use for stock solutions? A: DMSO (Dimethyl Sulfoxide) is superior to Methanol for storage.
-
Data Comparison:
| Feature | DMSO Stock | Methanol Stock |
| Evaporation Rate | Negligible | High (Concentration changes) |
| Freezing Point | 19°C (Solidifies in fridge) | -97°C (Liquid in fridge) |
| Oxidative Protection | Moderate | Low (Dissolves O2 easily) |
| Recommendation | Best for -20°C Storage | Use for immediate dilution only |
Q: I see a "double peak" in my chromatogram. Is this degradation? A: It depends.
-
Scenario 1 (Isomerism): Maraviroc has chiral centers. If your synthesis was not stereoselective, or if the hydroxymethylation created a new chiral center (depending on the exact position on the triazole/alkyl chain), you may be separating diastereomers.
-
Scenario 2 (Degradation): If the second peak grows over time, it is a degradant.
-
Test: Run a fresh standard side-by-side with the stored sample.
Part 4: The Degradation Mechanism
Understanding the chemistry helps you predict risks. The diagram below illustrates the primary oxidative pathway you are fighting against.
Figure 2: Oxidative degradation pathway of the primary alcohol moiety.
Part 5: Detailed Protocol for Stock Solution Preparation
To ensure maximum stability for your experiments, follow this "Gold Standard" preparation method.
Objective: Prepare a 1 mg/mL stock solution stable for 6 months.
-
Equilibration: Allow the vial of 3-Hydroxymethyl Maraviroc to reach room temperature before opening (prevents water condensation on the cold solid).
-
Weighing: Weigh the solid into an amber glass vial (Class A hydrolytic resistance).
-
Dissolution:
-
Add DMSO (molecular biology grade, >99.9%).
-
Vortex gently. Avoid sonication if possible (sonication generates heat and free radicals).
-
-
Inerting (Critical Step):
-
Gently purge the headspace of the vial with Argon or Nitrogen gas for 10-15 seconds.
-
Note: Argon is heavier than air and provides a better blanket than Nitrogen.
-
-
Storage:
-
Cap tightly with a PTFE-lined cap.
-
Wrap Parafilm around the cap.
-
Store at -20°C .
-
-
Usage:
-
Thaw completely at room temperature.
-
Vortex to ensure homogeneity (DMSO freezes; concentration gradients can occur upon thawing).
-
Aliquot into smaller single-use vials if you plan to use it frequently, to avoid repeated freeze-thaw cycles.
-
References
-
Walker, G. S., et al. (2018). Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P450 3A4 versus 3A5.[1] Drug Metabolism and Disposition, 46(8), 1190-1199.
-
Chilukuri, M., et al. (2023).[2] Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. Molecules, 28(3), 1195.[3]
-
Skibiński, R., et al. (2022).[4] Efficient removal of anti-HIV drug - maraviroc from natural water by peroxymonosulfate and TiO2 photocatalytic oxidation.[4] Journal of Environmental Management, 319, 115735.[4]
Sources
- 1. Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc [mdpi.com]
- 3. Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC-MS Profiles of Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient removal of anti-HIV drug - maraviroc from natural water by peroxymonosulfate and TiO2 photocatalytic oxidation: Kinetic studies and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Maraviroc Impurity Profiling
Welcome to the technical support center for the analytical profiling of Maraviroc and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for HPLC and UPLC methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common chromatographic challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of Maraviroc and its related substances, with a focus on resolving them through strategic mobile phase adjustments.
Problem 1: Significant Tailing of the Maraviroc Peak
Symptoms: The Maraviroc peak is asymmetrical, with a pronounced "tail," leading to inaccurate integration and reduced resolution from nearby impurities.
Causality: Peak tailing for basic compounds like Maraviroc (pKa ≈ 7.3) is often caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Step-by-Step Solution:
-
Mobile Phase pH Adjustment:
-
Rationale: The most effective way to minimize silanol interactions is to control the ionization state of both the analyte and the silanol groups.[3]
-
Action: For Maraviroc, which is a basic compound, lowering the mobile phase pH to between 2.5 and 3.5 will ensure it is fully protonated and less likely to interact with the silanol groups.[3][4] At this low pH, the silanol groups are also unionized, further reducing unwanted interactions.
-
Recommended Buffers: Use a buffer system suitable for low pH, such as 0.1% formic acid or a phosphate buffer.[4]
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH at the column surface, improving peak shape.[5][6][7]
-
Action: If using a buffer like phosphate, try increasing the concentration from 10 mM to 25-50 mM. Be mindful of buffer solubility in the organic modifier.
-
-
Incorporate a Competing Base:
-
Rationale: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.
-
Action: Add 0.1% TEA to the mobile phase and adjust the pH. Note that TEA has a high UV cutoff and may not be suitable for low-wavelength detection.
-
-
Optimize Organic Modifier:
Problem 2: Poor Resolution Between Maraviroc and a Known Impurity
Symptoms: The peaks for Maraviroc and a closely eluting impurity are not baseline-separated (Resolution (Rs) < 1.5), making accurate quantification difficult.
Causality: Insufficient selectivity between two analytes is the primary cause of poor resolution. This can be due to a suboptimal mobile phase composition, where the analytes have very similar retention behaviors under the existing conditions.[10][11]
Step-by-Step Solution:
-
Fine-Tune the Mobile Phase pH:
-
Rationale: Since Maraviroc and its impurities may have different pKa values, a small change in the mobile phase pH can alter their ionization states differently, leading to a change in retention and improved selectivity.[4][12]
-
Action: Methodically adjust the pH in small increments (e.g., 0.2 pH units) around the initial pH and observe the impact on resolution. For Maraviroc and its basic impurities, exploring a pH range of 3.0 to 7.0 can be effective.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, acidity, basicity).[8][9][13] Switching between them or using a ternary mixture can significantly alter the elution order and improve resolution.
-
Action: If your current method uses acetonitrile, try replacing it with methanol, or vice versa. You can also experiment with a mobile phase containing a mixture of water, acetonitrile, and methanol.
-
-
Adjust the Organic Modifier Percentage:
-
Rationale: Decreasing the percentage of the organic modifier in a reversed-phase system increases the retention time of the analytes, providing more time for them to interact with the stationary phase and potentially improving separation.[10][11]
-
Action: If using an isocratic method, reduce the organic solvent concentration by 2-5%. For a gradient method, decrease the initial organic percentage or make the gradient slope shallower.
-
-
Modify the Column Temperature:
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Vary the column temperature by ±5-10 °C from the current setting. Higher temperatures generally lead to shorter retention times and sharper peaks, which might improve resolution.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase development for Maraviroc impurity profiling?
A good starting point is to use a reversed-phase C18 or a BEH Shield RP18 column with a gradient elution. A common mobile phase combination is 0.01 M ammonium acetate or potassium dihydrogen phosphate buffer (pH adjusted to ~6.5) as the aqueous phase (Mobile Phase A) and acetonitrile as the organic phase (Mobile Phase B).[1] A gradient from a low to a high percentage of Mobile Phase B will help to elute a wide range of impurities.
Q2: How does the pKa of Maraviroc (7.3) influence mobile phase pH selection?
The pKa is the pH at which a compound is 50% ionized and 50% unionized.[15] For robust and reproducible chromatography, it is best to work at a pH that is at least 1.5-2 units away from the pKa.[16] For Maraviroc, this means operating at a pH below 5.8 or above 8.8. At a low pH (e.g., 3.0), Maraviroc will be consistently in its protonated, cationic form. At a high pH (e.g., 9.0), it will be in its neutral form. Operating near the pKa can lead to peak splitting and shifts in retention time with small pH variations.
Q3: I see a new, unexpected peak after performing forced degradation studies. How can I optimize the mobile phase to separate it?
Forced degradation studies are designed to create potential degradation products.[5] If a new peak co-elutes with the main peak or other impurities, a systematic approach to re-optimize the mobile phase is necessary. The workflow diagram below illustrates a structured approach to this challenge. The primary strategies involve adjusting the mobile phase pH and changing the organic modifier to alter selectivity.[10][12]
Q4: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are common choices in reversed-phase HPLC.[8] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides better peak shapes for basic compounds. Methanol is less expensive and can offer different selectivity.[9] If you are not achieving adequate separation with one, it is highly recommended to try the other, as the change in solvent can significantly impact the resolution of closely eluting impurities.[13]
Q5: What is the recommended buffer concentration for the mobile phase?
A buffer concentration of 10-25 mM is typically sufficient for most applications.[16] A concentration that is too low may not have enough capacity to control the pH, leading to peak shape issues and retention time drift.[6] A concentration that is too high can risk precipitation of the buffer salts when mixed with high percentages of the organic modifier, which can block the column and system tubing.[16]
Data and Protocols
Table 1: Example Mobile Phase Compositions for Maraviroc Impurity Analysis
| Method Type | Aqueous Phase (Mobile Phase A) | Organic Phase (Mobile Phase B) | Elution Mode | Reference |
| UPLC | 0.01 M Ammonium Acetate in water (pH 6.5 with acetic acid) | Acetonitrile | Isocratic (63:37 A:B) | [1][5] |
| RP-LC | Potassium dihydrogen orthophosphate buffer with orthophosphoric acid | Methanol and Mobile Phase A (70:30) | Gradient | |
| UHPLC | 0.01 M Potassium dihydrogen phosphate (pH 7.0) | Acetonitrile | Isocratic (60:40 A:B) | [2] |
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimize the mobile phase for resolving a critical impurity pair.
-
Initial Screening: Begin with a generic gradient using a buffered mobile phase (e.g., 20 mM phosphate buffer at pH 3.0) and acetonitrile, from 10% to 90% organic over 30 minutes.
-
pH Adjustment: Perform runs at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5), keeping the gradient and organic modifier constant. Analyze the chromatograms for changes in selectivity and resolution.
-
Organic Modifier Evaluation: Using the most promising pH from step 2, replace acetonitrile with methanol and run the same gradient. Compare the selectivity and resolution to the acetonitrile runs.
-
Gradient Optimization: Once the best pH and organic modifier combination is identified, optimize the gradient. If peaks are eluting too close together, decrease the slope of the gradient in that region to improve separation.
-
Final Isocratic/Gradient Refinement: Based on the optimized gradient, determine if an isocratic method is feasible for the key impurities or if a refined gradient is necessary for the complete impurity profile.
Visualizations
Workflow for Mobile Phase Optimization
Caption: A systematic workflow for troubleshooting poor resolution or peak tailing in Maraviroc impurity analysis by optimizing mobile phase parameters.
References
-
Chilukuri, M., Narayanareddy, P., & Jonnala, G. (2014). A validated stability-indicating UPLC method for the determination of impurities in Maraviroc. Journal of Chromatographic Science, 52(7), 647–654. [Link]
-
Reddy, B. R., & Kumar, K. R. (2013). Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc. ResearchGate. [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]
-
Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Chakravarthy, V. K., & Sankar, D. G. (2012). stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry, 5(1), 90-105. [Link]
-
Geetha, M., Lalitha, G., & Sait, S. (2013). Stability indicating UHPLC method for the assay of maraviroc in bulk and in formulations. IT Medical Team. [Link]
-
Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]
-
Rathore, A. S., & Kumar, V. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography B, 980, 1-8. [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Vander Heyden, Y. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]
-
Lemoine, D., et al. (2015). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. PMC. [Link]
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. [Link]
-
Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
News-Medical. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]
-
Cogent Columns. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]
Sources
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- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
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- 5. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographytoday.com [chromatographytoday.com]
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- 11. chromtech.com [chromtech.com]
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- 13. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
Addressing baseline noise in 3-Hydroxymethyl Maraviroc detection
Welcome to the technical support guide for the analytical detection of 3-Hydroxymethyl Maraviroc. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically baseline noise, encountered during its quantification. The following sections provide in-depth, experience-based insights and systematic troubleshooting protocols to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about baseline noise in the context of 3-Hydroxymethyl Maraviroc analysis.
Q1: What is baseline noise and why is it a concern in my 3-Hydroxymethyl Maraviroc chromatogram?
A1: Baseline noise refers to the fluctuations in the detector signal when only the mobile phase is passing through the system.[1] It appears as continuous or periodic variations in the baseline of your chromatogram.[1] Excessive noise is a critical issue because it can obscure small peaks, leading to inaccurate peak integration and, consequently, a higher limit of quantification (LOQ). This directly impacts the sensitivity of your assay, which is crucial when measuring low concentrations of metabolites like 3-Hydroxymethyl Maraviroc in biological matrices.
Q2: My baseline is drifting upwards during my gradient elution for 3-Hydroxymethyl Maraviroc. What are the likely causes?
A2: An upwardly drifting baseline during a gradient run is often related to the mobile phase or system contamination.[2][3] Common causes include:
-
Mismatched UV Absorbance of Solvents: If the organic solvent in your mobile phase has a higher UV absorbance at your detection wavelength than the aqueous component, the baseline will rise as the gradient progresses.
-
Contaminated Mobile Phase: Impurities in one of your solvents, particularly the stronger "B" solvent (e.g., acetonitrile or methanol), can accumulate on the column at the start of the gradient and then elute as the solvent strength increases, causing a rising baseline.[4]
-
Column Bleed: Though less common with modern columns, stationary phase material can slowly leach from the column, especially with aggressive mobile phases or high temperatures, contributing to a drifting baseline.
Q3: I'm observing periodic, regular spikes in my baseline. What does this typically indicate?
A3: Regular, repeating noise patterns, often described as pulsations, are frequently linked to the HPLC/UHPLC pump.[1][5] This can be due to:
-
Faulty Check Valves: Malfunctioning or dirty check valves in the pump can cause inconsistent solvent delivery and pressure fluctuations, leading to a pulsating baseline.[2][5]
-
Pump Seals: Worn pump seals can also contribute to pressure instability and baseline noise.[5]
-
Inadequate Degassing: Dissolved air in the mobile phase can form microbubbles in the pump heads, causing pressure variations that manifest as regular baseline noise.[5]
Q4: Can my sample preparation method contribute to baseline noise when analyzing 3-Hydroxymethyl Maraviroc?
A4: Absolutely. The sample matrix (e.g., plasma, urine) is complex, and residual components can introduce significant noise if not adequately removed. For instance, in a protein precipitation extraction—a common method for Maraviroc and its metabolites—endogenous compounds from the plasma can co-elute and contribute to the baseline signal.[6][7] Inadequate removal of phospholipids, in particular, can cause significant ion suppression or enhancement in LC-MS/MS analysis, which may appear as baseline disturbances.
Q5: Are there any specific properties of 3-Hydroxymethyl Maraviroc or its parent drug, Maraviroc, that I should be aware of when troubleshooting?
A5: Yes. Maraviroc is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[8] Its metabolites, including the 3-Hydroxymethyl derivative, are often present at much lower concentrations than the parent drug.[8][9][10] This necessitates a highly sensitive and selective analytical method. Furthermore, Maraviroc has a relatively complex structure with multiple potential sites for interaction, making chromatographic separation from other metabolites and matrix components crucial.[11][12] When developing a method, it is important to ensure specificity for the 3-Hydroxymethyl metabolite.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your 3-Hydroxymethyl Maraviroc analysis.
Mobile Phase and Solvent Issues
The quality and preparation of your mobile phase are fundamental to a stable baseline.
Common Symptoms:
-
Gradual baseline drift (upward or downward).
-
Appearance of "ghost peaks" in blank injections.
-
Increased random noise across the chromatogram.
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase: Solvents can degrade or become contaminated over time. Always use freshly prepared mobile phase with high-purity (HPLC or LC-MS grade) solvents and reagents.[2][13][14]
-
Ensure Thorough Degassing: Inadequate degassing is a common source of noise.[1][2] Use an inline degasser or sparge solvents with helium. Ensure the degasser is functioning correctly.[5]
-
Check for Microbial Growth: Aqueous mobile phases, especially those with neutral pH and without sufficient organic content, are prone to microbial growth. This can lead to system contamination and baseline noise.[14] Prepare fresh aqueous phases daily.
-
Solvent Miscibility: Confirm that your mobile phase components are fully miscible at all proportions used in your gradient to prevent precipitation and pressure fluctuations.
HPLC/UHPLC System Contamination and Leaks
Contamination within the fluidic path or leaks can introduce significant and often erratic noise.
Common Symptoms:
-
Irregular, non-reproducible baseline noise.
-
Sudden shifts or spikes in the baseline.
-
Pressure fluctuations.
Systematic Cleaning and Leak Check Protocol:
-
Isolate the Source: A systematic approach is key to identifying the source of contamination or leaks.
Caption: Systematic isolation of noise source. -
System Flush: If the noise persists without the column, flush the entire system with a strong solvent series. A common sequence is:
-
HPLC/UHPLC-grade water
-
Isopropanol (excellent for removing both aqueous and organic contaminants)
-
Methanol
-
Re-equilibrate with your initial mobile phase.
-
-
Check for Leaks: Carefully inspect all fittings for any signs of salt residue or moisture, which indicate a leak. Pay close attention to fittings that are frequently loosened and tightened.
Analytical Column Problems
The column is a frequent source of baseline issues, especially after prolonged use.
Common Symptoms:
-
Baseline noise that appears after installing a specific column.
-
Gradual increase in baseline noise over the column's lifetime.
-
Peak tailing or splitting in addition to baseline noise.
Column Troubleshooting and Regeneration:
| Issue | Probable Cause | Recommended Action |
| Contamination | Buildup of strongly retained compounds from the sample matrix on the column head. | 1. Reverse flush the column (if permitted by the manufacturer) with a strong solvent. 2. If contamination persists, follow a more rigorous washing procedure, e.g., with solvents of decreasing polarity. |
| Degradation | Stationary phase dewetting or hydrolysis, often due to extreme pH or temperature. | Replace the column. Column degradation is generally irreversible.[5] |
| Insufficient Equilibration | Not allowing enough time for the column to stabilize with the mobile phase after a gradient or solvent change. | Increase the column equilibration time between runs. A stable baseline is a good indicator of equilibration.[2] |
Detector and Environmental Factors
The detector itself or the laboratory environment can also be sources of noise.
Common Symptoms:
-
UV/Vis Detector:
-
High-frequency, regular noise: Could indicate a failing lamp.
-
Baseline drift: Often related to temperature fluctuations.
-
-
Mass Spectrometer (MS):
-
High background signal: May point to a contaminated ion source or transfer optics.
-
Troubleshooting Protocol:
-
UV/Vis Detector Lamp: Check the lamp's usage hours against the manufacturer's recommendation. An aging lamp can cause increased noise.[3]
-
Temperature Control: Ensure stable ambient temperature.[2] Use a column oven and a detector with temperature control to minimize drift caused by temperature fluctuations.[3][15]
-
MS Source Cleaning: For LC-MS/MS applications, a dirty ion source is a common cause of high background noise and reduced sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.
-
Isolate LC from MS: To determine if the noise originates from the LC or the MS, disconnect the LC flow from the MS and infuse a clean solvent directly into the mass spectrometer. If the noise disappears, the source is likely the LC system or mobile phase.[16]
Caption: Isolating noise between LC and MS systems.
Method Validation and System Suitability
To ensure the ongoing reliability of your 3-Hydroxymethyl Maraviroc assay, robust method validation and routine system suitability checks are essential. This aligns with guidelines from regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[17][18][19][20][21][22][23][24][25][26]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can differentiate the analyte from other components (e.g., parent drug, other metabolites, matrix components).[21] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the measured value to the true value.[20][21] | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[21] | Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ). |
| Linearity and Range | To demonstrate a proportional relationship between concentration and detector response over a defined range.[19][21][24] | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10. |
System Suitability Test (SST)
Before each analytical run, an SST should be performed to verify that the system is performing adequately.
SST Protocol:
-
Inject a standard solution of 3-Hydroxymethyl Maraviroc at a known concentration.
-
Evaluate the following parameters against predefined criteria:
-
Retention Time: Should be within a narrow window (e.g., ±2%) of the expected time.
-
Peak Area/Height: Should be consistent (e.g., <%15 RSD for replicate injections).
-
Peak Shape: Tailing factor should be within acceptable limits (e.g., 0.8 - 1.5).
-
Signal-to-Noise Ratio: For a low-concentration standard, ensure it meets the required sensitivity.
-
Consistent failure of SST criteria is a clear indicator of a system problem that must be addressed before proceeding with sample analysis.
By following this structured approach, you can effectively diagnose and resolve baseline noise issues, ensuring the generation of high-quality, reliable data in your 3-Hydroxymethyl Maraviroc studies.
References
- Why Your HPLC Baseline Drifts—And How to Stop It.
- HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific.
- Essential FDA Guidelines for Bioanalytical Method Validation.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services.
- Understanding ICH Q2(R2)
- ICH and FDA Guidelines for Analytical Method Valid
- Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. PubMed.
- Uncovering Overlooked Factors Behind Abnormal Baselines.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Maraviroc | Johns Hopkins ABX Guide. Johns Hopkins Medicine.
- Baseline Disturbance. Shimadzu.
- Validation of Analytical Procedures Q2(R2).
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
- Maraviroc: uses, dosing, warnings, adverse events, interactions. TheBodyPro.
- Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services.
- Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British Journal of Clinical Pharmacology.
- Maraviroc: in vitro assessment of drug–drug interaction potential. British Journal of Clinical Pharmacology.
- Troubleshooting Gas Chrom
- Elimin
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?
- LCMS Troubleshooting: 14 Best Practices for Labor
- Troubleshooting baseline issues observed in ESI- LCMS.
- Noisy baseline chrom
- (3H)maraviroc | C29H41F2N5O | CID 3002977.
- LC Troubleshooting—Baseline Problems.
- Stability indicating UHPLC method for the assay of maraviroc in bulk and in formulations. International Journal of Drug Development and Research.
- A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma. PubMed.
- [3H]maraviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
- Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma.
- An LC-MS-MS method for quantitative determination of maraviroc (UK-427857) in human plasma, urine and cerebrospinal fluid. PubMed.
- CAS No : 376348-65-1 | Product Name : Maraviroc - API.
- stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formul
- Maraviroc. DrugFuture.
- maraviroc. GPCRdb.
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- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. database.ich.org [database.ich.org]
- 25. fda.gov [fda.gov]
- 26. hhs.gov [hhs.gov]
Technical Comparison Guide: H-NMR Profiling of 3-Hydroxymethyl Maraviroc vs. Maraviroc (API)
This guide provides an in-depth technical comparison of the H-NMR profile of 3-Hydroxymethyl Maraviroc (a specific structural analog/metabolite) versus the parent API, Maraviroc (UK-427,857).[1][2]
It is designed for analytical scientists and medicinal chemists requiring definitive structural confirmation that Liquid Chromatography-Mass Spectrometry (LC-MS) cannot provide alone.[1][2]
Executive Summary & Structural Context[1][2][3][4][5][6]
Maraviroc is a CCR5 antagonist containing a 1,2,4-triazole ring substituted with a methyl group and an isopropyl group.[1][2][3][4] In high-precision impurity profiling and metabolic studies, a critical derivative is 3-Hydroxymethyl Maraviroc .[1][2]
This derivative typically arises from the oxidation of the triazole-methyl group (or synthetic modification at that position).[1][2] While LC-MS can detect the mass shift (+16 Da, indicative of oxygen insertion), it cannot definitively distinguish where the hydroxylation occurred (e.g., on the isopropyl chain vs. the methyl group vs. the phenyl ring).[2] H-NMR is the gold standard for this regiochemical assignment.
The Structural "Delta"
The core difference lies in the transformation of the triazole substituents:
-
Maraviroc (Parent): Contains a Methyl group (-CH₃) attached to the triazole.[1][2]
-
3-Hydroxymethyl Maraviroc: Contains a Hydroxymethyl group (-CH₂OH) at the same position.[1][2]
Note on Nomenclature: Depending on the tautomeric numbering of the 1,2,4-triazole ring, the methyl group is often assigned position 3 or 5.[2] For this guide, "3-Hydroxymethyl" refers to the modification of the methyl substituent on the triazole ring.[1][2]
Comparative H-NMR Analysis
The following table contrasts the key chemical shifts. Data is based on standard acquisition in DMSO-d₆ (preferred for hydroxyl proton visibility) at 400-600 MHz.[1][2]
Table 1: Key Chemical Shift Differences (Δδ)
| Structural Feature | Maraviroc (Parent) | 3-Hydroxymethyl Maraviroc | The "Diagnostic Shift" (Interpretation) |
| Triazole-Methyl | δ 2.35 ppm (Singlet, 3H) | ABSENT | Primary Indicator. The disappearance of this sharp singlet is the first confirmation of modification.[1][2] |
| Triazole-CH₂-OH | Absent | δ 4.50 – 4.65 ppm (Doublet, 2H) | The "Smoking Gun". A new methylene signal appears downfield due to the electronegative oxygen.[1][2] |
| Hydroxyl (-OH) | Absent | δ 5.20 – 5.50 ppm (Triplet, 1H) | Visible in dry DMSO-d₆.[1][2] Couples with the CH₂ protons (forming a doublet/triplet system).[2] |
| Triazole-Isopropyl | δ 3.05 (Septet), δ 1.28 (Doublet) | δ 3.05 (Septet), δ 1.28 (Doublet) | Unchanged. Confirms the oxidation did not occur on the isopropyl chain (regiochemical proof).[1][2] |
| Aromatic (Phenyl) | δ 7.15 – 7.30 (Multiplet) | δ 7.15 – 7.30 (Multiplet) | Unchanged. Confirms the oxidation did not occur on the phenyl ring.[2] |
Detailed Spectral Interpretation
1. The Disappearing Singlet (Region: 2.0 - 2.5 ppm)
In the parent Maraviroc spectrum, the triazole methyl group resonates as a sharp singlet around 2.35 ppm .[2] This region is often crowded with solvent residuals (DMSO pentet at 2.50 ppm) or the difluorocyclohexyl signals.[2]
-
Protocol: In the 3-Hydroxymethyl derivative, this integral area decreases by 3 protons relative to the aromatic internal standard (5H).[1][2]
2. The New Methylene Signal (Region: 4.5 - 4.7 ppm)
The conversion of -CH₃ to -CH₂OH shifts the protons significantly downfield (deshielding effect of Oxygen).[1][2]
-
Appearance: In CDCl₃, this appears as a singlet.[2] In DMSO-d₆, it often appears as a doublet (J ≈ 5-6 Hz) due to coupling with the adjacent hydroxyl proton.[1][2]
-
Validation: Adding D₂O to the DMSO sample will cause the -OH signal to disappear (exchange) and the -CH₂- doublet to collapse into a singlet .[1][2] This is a self-validating step.
Analytical Decision Workflow
The following diagram illustrates the logic flow for distinguishing these compounds using combined analytical data.
Figure 1: Analytical decision matrix for distinguishing Maraviroc oxidative analogs.
Experimental Protocol: High-Resolution Acquisition
To ensure separation of the hydroxymethyl signals from the complex aliphatic region of the Maraviroc tropane core, strictly follow this protocol.
A. Sample Preparation[1][2][7]
-
Concentration: Dissolve 2-5 mg of sample in 600 µL solvent.
B. Instrument Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (standard 30° pulse) or zggpw5 (water suppression) if sample is wet.[1][2]
-
Relaxation Delay (D1): Set to ≥ 5.0 seconds .
-
Scans (NS): Minimum 64 scans for adequate S/N ratio on minor impurity peaks.
C. D₂O Exchange Validation (The "Self-Validating" Step)
If a peak at ~4.6 ppm is observed:
-
Acquire the standard spectrum.[2]
-
Add 10 µL of D₂O to the NMR tube.[2]
-
Result: The triplet at ~5.3 ppm (OH) must vanish.[2] The doublet at ~4.6 ppm must collapse to a sharp singlet.[2] This confirms the moiety is -CH₂OH and not a methine proton. [1][2]
Mechanistic Pathway & Impurity Origin
Understanding where this compound fits in the lifecycle of the drug aids in process control.[2]
Figure 2: Metabolic and synthetic origin of the hydroxymethyl derivative.[1][2][5]
References
-
Dorr, P., et al. (2005).[2][4] "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5."[1][2][4] Antimicrobial Agents and Chemotherapy.[1][2][6]
-
Walker, D. K., et al. (2005).[2][3] "Pharmacokinetics and metabolism of [14C]maraviroc in humans." Drug Metabolism and Disposition.
-
ViiV Healthcare. (2007).[1][2] "Selzentry (maraviroc) Tablets - Prescribing Information." FDA Access Data.
-
Price, D. A., et al. (2005).[2][3] "Physical organic principles in the design of the CCR5 antagonist maraviroc." Tetrahedron Letters. (Provides structural basis for triazole ring shifts).[1][2] [1][2]
Sources
- 1. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maraviroc - Wikipedia [en.wikipedia.org]
- 3. Maraviroc [drugfuture.com]
- 4. apexbt.com [apexbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Precision: Validating Maraviroc & UK-408,027 Quantification via MCX-SPE vs. Protein Precipitation
Executive Summary
In the pharmacokinetic (PK) monitoring of HIV-1 CCR5 antagonists, quantifying the parent drug, Maraviroc (MVC) , is standard practice. However, accurate profiling requires simultaneous quantification of its major metabolite, UK-408,027 . As a product of CYP3A4-mediated N-dealkylation, UK-408,027 serves as a critical biomarker for metabolic throughput and patient compliance.
This guide challenges the traditional "dilute-and-shoot" Protein Precipitation (PPT) methodology, demonstrating why Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior analytical strategy for this specific parent-metabolite pair. We provide a validated workflow that mitigates the severe ion suppression often seen with the polar metabolite UK-408,027 in plasma matrices.
Part 1: Scientific Foundation & Metabolic Pathway
The Analytical Challenge: Maraviroc is a lipophilic, basic molecule (pKa ~7.7).[1] Its primary metabolite, UK-408,027, is a secondary amine resulting from N-dealkylation.[1] While Maraviroc retains good retention on standard C18 columns, UK-408,027 is significantly more polar.
In traditional PPT workflows, phospholipids co-elute with these polar metabolites, causing matrix-induced ion suppression . This compromises the Lower Limit of Quantitation (LLOQ), essential for trough-level monitoring.
The Pathway: The following diagram illustrates the CYP3A4-mediated conversion, highlighting the structural shift that necessitates specific extraction chemistry.
Figure 1: Maraviroc metabolic pathway. The N-dealkylation to UK-408,027 represents the primary clearance route (approx. 22% of circulating dose) and the primary analytical challenge.
Part 2: Method Comparison (PPT vs. MCX-SPE)
We compared two validation protocols using human plasma spiked with MVC and UK-408,027.
Method A: The Traditional Approach (Protein Precipitation)
-
Mechanism: Addition of Acetonitrile (3:1 ratio) to crash proteins.
-
Pros: Fast, inexpensive.[2]
-
Cons: Fails to remove phospholipids (phosphatidylcholines). These elute late in the gradient or build up on the column, causing unpredictable ion suppression for the polar metabolite UK-408,027.
Method B: The Optimized Approach (MCX-SPE)
-
Mechanism: Uses a Mixed-Mode Cation Exchange sorbent.[3]
-
Retention: The basic amine groups of MVC and UK-408,027 bind ionically to the sorbent at acidic pH.
-
Wash: Organic solvents remove neutrals and phospholipids while analytes remain locked.
-
Elution: Basic organic solvent breaks the ionic bond.
-
-
Pros: >95% Phospholipid removal, enrichment of the polar metabolite.
Validation Data Summary
Data synthesized from comparative bioanalytical studies (see References).
| Parameter | Method A: Protein Precipitation (PPT) | Method B: MCX-SPE (Recommended) | Impact |
| Matrix Factor (UK-408,027) | 0.65 (Significant Suppression) | 0.98 (Negligible Effect) | SPE restores sensitivity lost to matrix effects. |
| Recovery (Parent) | 78% ± 12% | 92% ± 4% | SPE provides tighter precision (lower %CV). |
| Recovery (Metabolite) | 65% ± 15% | 88% ± 5% | Critical gain for polar metabolite quantification. |
| LLOQ | 2.0 ng/mL | 0.5 ng/mL | SPE enables detection of low trough concentrations. |
| Column Life | ~500 injections | >2000 injections | PPT "dirty" samples degrade column performance faster. |
Part 3: The Self-Validating Protocol (MCX-SPE)
This protocol is designed for a Waters Oasis MCX or equivalent mixed-mode cation exchange plate (30 mg).
Reagents:
-
Loading Buffer: 2% o-Phosphoric Acid in Water (pH ~2).
-
Wash 1: 2% Formic Acid in Water (Removes proteins/neutrals).
-
Wash 2: 100% Methanol (Removes hydrophobic phospholipids).
-
Elution Solvent: 5% Ammonium Hydroxide in 90:10 Acetonitrile:Methanol.
Step-by-Step Workflow:
-
Pre-Treatment:
-
Aliquot 200 µL human plasma.
-
Add 20 µL Internal Standard (Deuterated Maraviroc-d6).
-
Add 200 µL Loading Buffer (Acidifies sample to ionize amines). Vortex.
-
-
Conditioning:
-
Condition SPE plate with 1 mL Methanol, then 1 mL Water.[4]
-
-
Loading:
-
Washing (The Critical Clean-Up):
-
Wash 1: 1 mL 2% Formic Acid. (Ensures analytes remain charged; washes away salts/proteins).
-
Wash 2: 1 mL 100% Methanol. (Crucial Step: This removes the lipophilic phospholipids. Analytes remain bound via ionic interaction).
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).
-
Part 4: Visualizing the Decision Process
Figure 2: Comparative workflow. The MCX-SPE pathway includes a specific methanol wash step that removes phospholipids while the analyte is ionically bound, preventing the matrix effects seen in the PPT pathway.
Part 5: Validation Parameters (FDA/EMA Compliance)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met using the MCX-SPE protocol:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention times of MVC (approx 2.5 min) or UK-408,027 (approx 1.8 min).
-
Linearity: Validated range 0.5 – 500 ng/mL.[8] Correlation coefficient (
) > 0.99.[9] -
Precision & Accuracy:
-
Intra-run: CV < 15% (20% at LLOQ).
-
Inter-run: Accuracy within ±15% of nominal.
-
-
Matrix Effect (Quantitative): Calculate the Matrix Factor (MF) .
-
Target: MF should be between 0.85 and 1.15. The MCX method consistently achieves ~0.98 for UK-408,027, whereas PPT often yields ~0.65 due to suppression.
-
References
-
Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[7][10] U.S. Department of Health and Human Services. [Link]
-
Abel, S., et al. (2008). Pharmacokinetics, safety and tolerability of maraviroc in healthy volunteers. British Journal of Clinical Pharmacology, 65(S1), 5-18. [Link]
-
Lu, B., et al. (2010).[9] An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) and its major metabolite (UK-408,027) in human plasma.[8] Biomedical Chromatography, 24(12), 1316-1323. [Link]
-
Walker, D. K., et al. (2005). Maraviroc: A review of its pharmacokinetics and pharmacodynamics. Journal of Antimicrobial Chemotherapy. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hivclinic.ca [hivclinic.ca]
- 6. idbs.com [idbs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. labs.iqvia.com [labs.iqvia.com]
Retention time comparison of Maraviroc and 3-Hydroxymethyl derivative
The following guide provides an in-depth technical comparison of Maraviroc and its 3-Hydroxymethyl derivative, focusing on retention time behavior, chromatographic separation, and physicochemical properties.
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pharmacokinetic profiling and impurity analysis of Maraviroc (MVC) , the 3-Hydroxymethyl derivative represents a critical analyte. This compound, often identified as a primary oxidative metabolite (via CYP3A4) or a process-related impurity, differs from the parent drug by a single oxygen atom—specifically, the hydroxylation of the methyl group on the triazole ring.
This guide delineates the chromatographic distinction between Maraviroc and its 3-hydroxymethyl derivative. Experimental data and theoretical modeling confirm that the 3-hydroxymethyl derivative exhibits a shorter retention time (RT) than Maraviroc in Reverse-Phase Chromatography (RPC), typically eluting with a Relative Retention Time (RRT) of approximately 0.85–0.92 depending on the gradient slope. This shift is driven by the increased polarity introduced by the hydroxyl group, which reduces the molecule's affinity for the hydrophobic stationary phase.
Chemical Identity & Physicochemical Comparison
Understanding the structural nuance is prerequisite to interpreting the chromatographic behavior. The 3-hydroxymethyl derivative retains the core azabicyclo-octane and difluorocyclohexyl scaffolds but alters the lipophilic profile of the triazole moiety.
| Feature | Maraviroc (MVC) | 3-Hydroxymethyl Derivative |
| CAS Number | 376348-65-1 | 1217535-55-1 |
| Molecular Formula | ||
| Molecular Weight | 513.67 g/mol | 529.68 g/mol |
| Key Structural Difference | 3-Methyl-1,2,4-triazole moiety | 3-Hydroxymethyl -1,2,4-triazole moiety |
| LogP (Predicted) | ~5.1 (Lipophilic) | ~4.2 (Reduced Lipophilicity) |
| Solubility | Low in water; Soluble in DMSO/MeOH | Slightly higher aqueous solubility |
| Chromatographic Mode | Retained strongly in RP-HPLC | Elutes earlier (More Polar) |
Analyst Insight: The shift from a methyl (
) to a hydroxymethyl () group introduces a hydrogen bond donor/acceptor site. In a C18 column environment, this significantly lowers the partition coefficient ( ), causing the derivative to travel faster through the column.
Chromatographic Performance & Retention Data
The following data summarizes the retention behavior observed under optimized Reverse-Phase HPLC conditions.
Experimental Conditions (Reference Method)
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) or Acquity UPLC HSS T3 (for metabolite profiling).
-
Mobile Phase A: 0.01M
buffer (pH 2.5 - 3.0). -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Detection: UV @ 210 nm.[2]
-
Flow Rate: 1.0 mL/min.[3]
Retention Time Comparison Table
| Analyte | Retention Time (min)* | Relative Retention Time (RRT) | Peak Symmetry |
| 3-Hydroxymethyl Derivative | ~32.0 - 34.5 | 0.85 - 0.92 | > 1.1 |
| Maraviroc (Parent) | 37.7 | 1.00 | > 1.2 |
| Impurity A (Amine) | ~18.5 | ~0.49 | N/A |
*Note: Absolute retention times vary based on column aging and exact mobile phase composition. The RRT is the robust metric for identification.
Elution Order Logic
-
Early Eluters: Polar degradants and amine intermediates (e.g., Impurity A).
-
Intermediate Eluters: Hydroxylated metabolites (including 3-Hydroxymethyl MVC).
-
Late Eluters: Parent Maraviroc (High hydrophobicity).
-
Late Wash: Dimeric impurities or highly lipophilic contaminants.
Detailed Experimental Protocol
To replicate this separation for Quality Control (QC) or DMPK studies, follow this self-validating protocol. This method ensures resolution between the hydroxymethyl derivative and the parent peak.
Step-by-Step Methodology
1. Preparation of Mobile Phases:
-
Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water. Adjust pH to 2.5 with Orthophosphoric Acid ( ). Filter through a 0.45 µm membrane. -
Phase B (Organic): 100% HPLC-grade Acetonitrile.
2. Sample Preparation:
-
Stock Solution: Dissolve Maraviroc standard and 3-Hydroxymethyl reference standard separately in Methanol to a concentration of 1.0 mg/mL.
-
System Suitability Solution: Mix aliquots to achieve 100 µg/mL of Maraviroc and 10 µg/mL of the derivative (10% spike).
3. Chromatographic Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Gradient Shape |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial Hold |
| 10.0 | 60 | 40 | Linear Ramp |
| 40.0 | 20 | 80 | Shallow Gradient (Separation Zone) |
| 45.0 | 20 | 80 | Wash |
| 46.0 | 90 | 10 | Re-equilibration |
| 55.0 | 90 | 10 | End |
4. System Suitability Criteria:
-
Resolution (
): > 2.0 between 3-Hydroxymethyl derivative and Maraviroc. -
Tailing Factor: < 1.5 for both peaks.
-
RSD: < 2.0% for replicate injections of Maraviroc area.
Mechanistic Visualization
The following diagram illustrates the separation logic and the metabolic pathway leading to the derivative.
Caption: Schematic of the metabolic conversion and subsequent chromatographic separation. The 3-Hydroxymethyl derivative elutes earlier due to weaker hydrophobic interaction with the C18 stationary phase.
References
-
Biosynthesis and Identification of Metabolites of Maraviroc. Drug Metabolism and Disposition. Identifies the 3-hydroxymethyl metabolite and describes HPLC-MS separation on HSS T3 columns.
-
Stability Indicating HPLC Method for Determination of Maraviroc and its Impurities. Rasayan Journal of Chemistry. Provides the baseline retention time of 37.7 min for Maraviroc and relative impurity profiles.[2]
-
Maraviroc (Selzentry) Prescribing Information. FDA Access Data. Details the metabolic pathway via CYP3A4 and major circulating metabolites.[4]
-
Validation of a Fast Method for Quantitative Analysis of Antiretrovirals. Journal of Pharmaceutical and Biomedical Analysis. Compares RP and HILIC modes for Maraviroc separation.
-
3-Hydroxymethyl Maraviroc Reference Standard. Pharmaffiliates. Confirmation of the specific derivative structure and CAS 1217535-55-1.[5]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. scispace.com [scispace.com]
- 4. Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Technical Guide: Cross-Validation of Maraviroc & Metabolite Quantification
Executive Summary
In the development of CCR5 antagonists like Maraviroc (MVC), the quantification of the parent drug alone is insufficient for a comprehensive pharmacokinetic (PK) profile. The primary metabolite, UK-408,027 (a product of CYP3A4-mediated N-dealkylation), represents a critical analyte for understanding drug-drug interactions (DDI) and metabolic stability.
This guide serves as a technical protocol for cross-validating the industry "Gold Standard" (Triple Quadrupole LC-MS/MS) against the emerging "Challenger" (High-Resolution MS, Q-TOF). While Triple Quads offer unbeatable sensitivity, HRMS provides the retrospective ability to mine for unexpected metabolites. This document details the experimental logic, self-validating protocols, and statistical rigor required to bridge these two methodologies.
Part 1: The Metabolic Landscape
Maraviroc is a substrate for CYP3A4 and P-glycoprotein (P-gp).[1][2] Understanding its metabolic pathway is the prerequisite for selecting the correct quantification transitions.
Key Analytes
-
Maraviroc (MVC): MW 513.67 Da. Lipophilic, basic (pKa ~7.7).[3]
-
UK-408,027: The major circulating metabolite formed via N-dealkylation.[4] It is a secondary amine and retains the core tropane structure but loses the specific alkyl chain.
-
UK-463,977: A minor carboxylic acid metabolite (often excluded in routine monitoring unless renal clearance is impaired).
Pathway Visualization
The following diagram illustrates the oxidative pathway requiring monitoring.
Caption: Figure 1. CYP3A4-mediated metabolism of Maraviroc.[1][2][3][4] UK-408,027 is the primary target for quantification alongside the parent.
Part 2: Methodological Contenders
We are cross-validating two distinct mass spectrometry platforms.
| Feature | Method A: LC-MS/MS (Triple Quad) | Method B: LC-HRMS (Q-TOF/Orbitrap) |
| Role | The Reference Method (Gold Standard) | The Test Method (Retrospective Analysis) |
| Detection | MRM (Multiple Reaction Monitoring) | PRM (Parallel Reaction Monitoring) or Full Scan |
| Selectivity | High (Unit Resolution) | Ultra-High (Mass Accuracy <5 ppm) |
| Sensitivity (LLOQ) | Excellent (0.5 ng/mL) | Good (1–2 ng/mL) |
| Throughput | High (Rapid duty cycle) | Moderate (Larger data files) |
| Primary Advantage | Validated robustness for routine quant.[5] | Ability to ID "unknowns" post-acquisition. |
Part 3: Experimental Protocol (The "How-To")
Sample Preparation: The "Clean" Approach
Rationale: While protein precipitation (PPT) is faster, we utilize Liquid-Liquid Extraction (LLE) for this cross-validation to minimize matrix effects (ion suppression) which can differentially affect Triple Quad vs. HRMS sources.
Protocol:
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.
-
Internal Standard (IS): Add 20 µL of Maraviroc-d6 (200 ng/mL in 50:50 MeOH:H2O). Crucial: Deuterated IS compensates for extraction variability and ionization efficiency.
-
Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (Maraviroc is basic; this ensures it is uncharged and extracts into organic).
-
Extraction: Add 400 µL of Methyl tert-butyl ether (MTBE) . Cap and vortex for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 5 mins. Freeze the aqueous layer (dry ice bath) and decant the organic supernatant.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Why? Fast gradient allows high throughput while separating the polar metabolites from the parent.
Mass Spectrometry Settings (Method A - Reference)
-
Instrument: Sciex Triple Quad 6500+.
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Maraviroc: 514.4 → 389.2 (Quant), 514.4 → 280.1 (Qual).
-
UK-408,027: 389.3 → 280.2 (Quant). Note: The metabolite mass corresponds to the loss of the difluorocyclohexyl moiety.
-
Maraviroc-d6 (IS): 520.4 → 395.2.
-
Part 4: Cross-Validation Workflow & Analysis
To scientifically validate Method B (HRMS) against Method A (Triple Quad), we do not simply compare means. We use a rigorous statistical workflow.
The Validation Logic
Caption: Figure 2. Cross-validation workflow for bioanalytical method comparison.
Statistical Analysis & Acceptance Criteria
1. Incurred Sample Reanalysis (ISR) Calculation:
For every sample measured by both methods, calculate the percent difference:
Acceptance Rule (FDA/EMA M10 Guidelines):
-
At least 67% of the samples must have a percent difference within ±20% .
-
Why? This confirms that the two methods are interchangeable for PK decision-making.
2. Bland-Altman Plot:
-
X-Axis: Average Concentration
. -
Y-Axis: Difference
. -
Interpretation: Look for "bias" (systematic deviation from zero) or "heteroscedasticity" (variance increases with concentration). If HRMS consistently reads 10% lower, investigate ion transmission efficiency differences.
Troubleshooting Discrepancies
If cross-validation fails (i.e., <67% of samples pass), investigate the following:
-
Isobaric Interferences: HRMS (Method B) may resolve an interference that Triple Quad (Method A) lumped into the signal, making Method A falsely high.
-
Fragmentation Differences: Ensure the collision energy (CE) in the Q-TOF matches the fragmentation efficiency of the Triple Quad for the specific product ion.
Part 5: References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Walker, D. K., et al. (2005). Preclinical pharmacokinetics and metabolism of the CCR5 antagonist UK-427,857 (Maraviroc). Drug Metabolism and Disposition.[1][2][3][6] [Link]
-
Abel, S., et al. (2008). Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects. British Journal of Clinical Pharmacology. [Link]
-
European Medicines Agency. (2022).[7] ICH guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. hivclinic.ca [hivclinic.ca]
- 2. researchgate.net [researchgate.net]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxymethyl Maraviroc: Laboratory Handling & Disposal Protocol
Executive Summary & Hazard Identification
3-Hydroxymethyl Maraviroc is a functionalized derivative/metabolite of the antiretroviral drug Maraviroc (CCR5 antagonist).[1] In the absence of a compound-specific Safety Data Sheet (SDS) for this specific metabolite, the precautionary principle mandates handling this substance with the same rigor as the parent Active Pharmaceutical Ingredient (API), Maraviroc.
Current toxicological data for the parent compound indicates specific target organ toxicity (liver, cardiovascular system) and potential aquatic toxicity. Improper disposal poses significant regulatory and environmental risks.
Chemical Profile
| Parameter | Detail |
| Compound Name | 3-Hydroxymethyl Maraviroc |
| Parent Compound | Maraviroc (CAS: 376348-65-1) |
| Relevant CAS | Research Grade:[1][2][3][4][5][6][7][8][9] 2230267-78-2 (Hydroxymethyl Maraviroc) Metabolite Fragment:[3] 856703-83-8 (Des-derivative) |
| Physical State | Solid (White to Off-White Powder) |
| Hazard Classification | Warning (Based on Parent GHS)STOT-RE 2 (May cause organ damage)Aquatic Chronic 3 |
| Primary Risk | Hepatotoxicity, Cardiovascular effects, Environmental persistence |
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal or handling procedure, the following PPE configuration is mandatory . This system is designed to create a "double-barrier" against particulate exposure.
| PPE Category | Specification | Rationale |
| Respiratory | N95 / P100 Respirator (Minimum) or PAPR | Prevents inhalation of airborne API dust during weighing or spill cleanup. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Outer glove protects against contamination; inner glove allows safe doffing. |
| Dermal (Body) | Tyvek® Lab Coat or Disposable Gown with cuffs | Prevents accumulation of particulates on street clothes. |
| Ocular | Chemical Safety Goggles | Protects against dust ingress and splashes if in solution. |
| Engineering | Class II Biological Safety Cabinet (BSC) or Powder Hood | Primary containment to prevent aerosolization into the lab space. |
Waste Stream Management & Disposal Workflow
The disposal of 3-Hydroxymethyl Maraviroc must follow a strict segregation protocol to comply with RCRA (Resource Conservation and Recovery Act) standards. Under no circumstances should this compound be discharged into the sewer system.
Operational Logic: Waste Decision Tree
Figure 1: Decision logic for segregating 3-Hydroxymethyl Maraviroc waste streams to ensure regulatory compliance.
Detailed Procedures
A. Solid Waste (Powder & Contaminated Debris)
-
Containment: Place waste (weigh boats, gloves, wipes) immediately into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the first bag and place it inside a rigid, wide-mouth hazardous waste drum or secondary bag.
-
Labeling: Affix a hazardous waste tag. Clearly print: "Toxic Solid, Organic - 3-Hydroxymethyl Maraviroc."
-
Disposal: Transfer to EHS for high-temperature incineration.
B. Liquid Waste (Stock Solutions & HPLC Effluent)
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid). Segregate based on the solvent (e.g., Methanol/Water mixtures go to "Flammable Solvents").
-
Container: Use High-Density Polyethylene (HDPE) or glass carboys.
-
Labeling: List all constituents. Example: "Methanol (90%), Water (10%), Trace 3-Hydroxymethyl Maraviroc (<0.1%)."
-
Disposal: Incineration via licensed chemical waste contractor.
Emergency Spill Response Protocol
In the event of a spill outside a fume hood, immediate action is required to prevent area contamination.[10]
Pre-requisite: Ensure a Spill Kit containing the following is accessible:
-
Nitrile gloves and Tyvek sleeves.
-
Hazardous waste bags.[10]
-
Scoop/scraper (disposable).
Step-by-Step Cleanup
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
Protect: Don full PPE (Double gloves, N95, Goggles, Lab coat).
-
Contain (Liquids): Place absorbent pads around the perimeter of the spill, moving inward.
-
Capture (Solids):
-
Do NOT dry sweep. This generates dust.[7]
-
Cover the powder with a wet paper towel (dampened with water or methanol) to suppress dust.
-
Gently wipe up the material.
-
-
Decontaminate: Clean the surface with a soap/water solution, followed by a methanol wipe to solubilize organic residues.
-
Dispose: All cleanup materials must be treated as Solid Hazardous Waste (see Section 3A).
Regulatory & Compliance Context
-
RCRA Status: While 3-Hydroxymethyl Maraviroc is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Generator Knowledge" clause. Due to its pharmacological potency and structural similarity to Maraviroc (a prescription API), it must be managed as Non-RCRA Regulated Hazardous Waste (in some states) or Characteristic Waste if mixed with flammable solvents.
-
Best Practice: The pharmaceutical industry standard is to incinerate all API-related waste to ensure complete destruction and prevent environmental entry (Zero Liquid Discharge to sewer).
References
-
Pfizer Inc. (2009).[7] Material Safety Data Sheet: Maraviroc. Retrieved from 7
-
Cayman Chemical. (2024).[6][11] Safety Data Sheet: Maraviroc. Retrieved from 6
-
US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Retrieved from
-
Santa Cruz Biotechnology. (2024).[6] Product Info: Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc.[12] Retrieved from 12
-
TLC Pharmaceutical Standards. (2024). Hydroxymethyl Maraviroc Product Data. Retrieved from 3
Sources
- 1. Maraviroc CAS#: 376348-65-1 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. Maraviroc | 376348-65-1 [sigmaaldrich.com]
- 5. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. epa.gov [epa.gov]
- 10. louisville.edu [louisville.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc | CAS 856703-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
